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2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Documentation Hub

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  • Product: 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide
  • CAS: 1138442-39-3

Core Science & Biosynthesis

Foundational

Rational Design and Application of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide in Covalent Ligand Discovery

Executive Summary & Structural Logic In the rapidly expanding field of targeted covalent inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), the selection of an optimal electrophilic warhead and recognition sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), the selection of an optimal electrophilic warhead and recognition scaffold is paramount. 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is a highly specialized bifunctional intermediate designed for these exact applications.

This molecule operates on a dual-recognition paradigm:

  • The Electrophilic Warhead (Alpha-Bromoacetamide): The α -carbon is highly activated by the adjacent electron-withdrawing carbonyl group. Coupled with the excellent leaving-group ability of the bromide ion, this moiety acts as a potent alkylating agent, specifically targeting nucleophilic cysteine thiols via an SN​2 mechanism[1].

  • The Recognition Scaffold (3-(2-phenoxyethoxy)phenyl): This bulky, lipophilic tail provides essential van der Waals and π−π stacking interactions[2]. In drug discovery, this scaffold acts as a "molecular anchor," driving the compound into hydrophobic binding pockets of target kinases or receptors before the covalent bond is formed.

Physicochemical Profiling

Understanding the quantitative properties of this compound is critical for predicting its behavior in aqueous assay buffers and its mass spectrometric signature during downstream proteomics analysis[3].

PropertyValueMechanistic Causality / Implication
Molecular Formula C₁₆H₁₆BrNO₃Defines the atomic composition required for isotopic distribution modeling.
Molecular Weight 350.21 g/mol Falls well within Lipinski's Rule of 5, ensuring optimal membrane permeability.
Monoisotopic Mass 349.03 DaCritical for high-resolution LC-MS/MS precursor ion identification.
Covalent Mass Shift +270.31 DaThe exact mass added to a target protein upon covalent binding and loss of HBr.
H-Bond Donors 1The amide NH provides directional hydrogen bonding within target active sites.
H-Bond Acceptors 3The amide C=O and ether oxygens facilitate solvent and target interactions.

Mechanistic Causality: The SN​2 Alkylation Pathway

Historically, iodoacetamides have been the default choice for cysteine alkylation. However, bromoacetamides are increasingly preferred in advanced proteomics and PROTAC development because they offer comparable reactivity while producing more homogenous reaction products and exhibiting less light-sensitivity during complex synthetic workflows[1][4].

The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ). The target protein's cysteine residue must be in its deprotonated thiolate ( S− ) form to act as a strong nucleophile. The thiolate attacks the electrophilic α -carbon of the bromoacetamide, displacing the bromide ion and forming a permanent, irreversible thioether linkage.

Reactivity Compound 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Warhead Alpha-Bromoacetamide (Electrophilic Warhead) Compound->Warhead Reactive Site Scaffold 3-(2-phenoxyethoxy)phenyl (Lipophilic Scaffold) Compound->Scaffold Recognition Site Target Protein Cysteine Thiols (Nucleophile) Warhead->Target SN2 Alkylation Receptor Hydrophobic Pockets (Target Anchoring) Scaffold->Receptor pi-pi / VdW Interactions

Caption: Logical reactivity mapping of the bifunctional bromoacetamide compound.

Experimental Protocol: Self-Validating Covalent Labeling Assay

To utilize 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide in a proteomic or target-validation assay, the experimental conditions must tightly control the ionization state of the target amino acids. The following protocol is engineered to maximize cysteine specificity while suppressing off-target lysine modification[4].

Step 1: Reagent Preparation
  • Action: Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution.

  • Causality: The 3-(2-phenoxyethoxy)phenyl scaffold is highly lipophilic. Aqueous introduction without a DMSO carrier will result in micelle formation or precipitation. Anhydrous DMSO prevents premature aqueous hydrolysis of the bromoacetamide warhead[5].

Step 2: Proteome Incubation
  • Action: Dilute the proteome/protein sample in 50 mM HEPES buffer, pH 7.4, containing 150 mM NaCl. Add the probe to a final concentration of 10–50 µM. Incubate at 37°C for 1–2 hours.

  • Causality:

    • Buffer Choice: HEPES is a tertiary amine and is sterically hindered. Unlike Tris buffer (which contains a primary amine), HEPES will not act as a competing nucleophile to deplete the bromoacetamide reagent.

    • pH Control: At pH 7.4, a sufficient fraction of cysteine residues (typical pKa ~8.3) exist as reactive thiolates ( S− ). Conversely, lysine primary amines (pKa ~10.5) remain protonated ( NH3+​ ) and unreactive, ensuring the probe selectively alkylates cysteines.

Step 3: Reaction Quenching
  • Action: Terminate the reaction by adding Dithiothreitol (DTT) or β -mercaptoethanol to a final concentration of 10 mM. Incubate for 15 minutes.

  • Causality: DTT acts as a sacrificial nucleophile. It rapidly scavenges any unreacted bromoacetamide probe. If this step is omitted, proteins that unfold during subsequent SDS-PAGE or urea denaturation steps will expose buried cysteines, leading to artifactual, post-lysis background labeling.

Step 4: Downstream LC-MS/MS Analysis
  • Action: Digest the protein with Trypsin and analyze via high-resolution LC-MS/MS.

  • Causality: The successful covalent binding of this specific probe will result in a predictable mass shift of +270.31 Da on the target cysteine residue, allowing for precise mapping of the binding site.

Workflow Step1 1. Reagent Preparation (Dissolve in anhydrous DMSO) Step2 2. Proteome Incubation (pH 7.4 HEPES, 37°C) Step1->Step2 Maintain Monomeric Dispersion Step3 3. Covalent Alkylation (Target Cys-SH -> Thioether) Step2->Step3 Thiolate Formation (S-) Step4 4. Reaction Quenching (Add excess DTT/BME) Step3->Step4 Prevent Off-Target Labeling Step5 5. LC-MS/MS Analysis (Detect +270.31 Da Mass Shift) Step4->Step5 Protease Digestion

Caption: Self-validating Activity-Based Protein Profiling (ABPP) workflow.

Safety and Handling (E-E-A-T Compliance)

As an α -haloacetamide, 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is a potent alkylating agent and a potential lachrymator[5].

  • Hazard: It can cause severe skin irritation and respiratory toxicity upon inhalation.

  • Protocol: All handling of the powder and concentrated DMSO stocks must be performed within a high-efficiency fume hood. Double-gloving (Nitrile) is mandatory, as alkylating agents can permeate standard laboratory gloves over time.

References

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry PubMed Central (PMC) / NIH
  • A Head-to-Head Comparison: 2-Bromoacetamide vs.
  • N-[3-(2-phenoxyethoxy)phenyl]docosanamide | C36H57NO3 | CID 105538247 PubChem / NIH
  • 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818 PubChem / NIH
  • 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide Handling and Reactivity BenchChem

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide: A Targeted Covalent Inhibitor Approach

Preamble: Decoding a Novel Molecular Entity In the landscape of modern drug discovery, the emergence of novel chemical entities presents both a challenge and an opportunity. The compound 2-Bromo-N-[3-(2-phenoxyethoxy)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Decoding a Novel Molecular Entity

In the landscape of modern drug discovery, the emergence of novel chemical entities presents both a challenge and an opportunity. The compound 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is one such molecule, characterized by a unique combination of a reactive electrophilic center and a sophisticated recognition moiety. While this specific molecule is not extensively documented in public literature, its structural components provide a strong basis for a well-reasoned hypothesis regarding its mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical framework and experimental validation of its function as a targeted covalent inhibitor. We will deconstruct the molecule's architecture, propose a plausible biological mechanism, and outline a rigorous, multi-faceted experimental workflow to elucidate its activity from target identification to precise molecular interaction.

Part 1: Structural Rationale for a Covalent Mechanism

The molecular architecture of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is bipartite, suggesting a deliberate design for specific biological interaction.

  • The "Warhead": 2-Bromoacetamide Moiety. This functional group is a classic electrophilic "warhead" in the design of covalent inhibitors.[1][2][3] The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl and the excellent leaving group potential of the bromide ion. This chemical feature strongly suggests a mechanism involving the formation of a stable, covalent bond with a nucleophilic amino acid residue on a target protein.[4][5]

  • The "Guidance System": N-[3-(2-phenoxyethoxy)phenyl] Moiety. This larger, more complex portion of the molecule is responsible for target recognition and binding affinity. Its structural features, including the phenyl ring, ether linkage, and phenoxy group, dictate the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) that will guide the molecule to a specific binding pocket on a protein.[6][7] The specificity of this "guidance system" is paramount, as it ensures that the reactive "warhead" is positioned correctly to react with a nearby nucleophile, thereby minimizing off-target effects.[1][3]

Given these features, we hypothesize that 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide functions as a targeted covalent inhibitor . This class of inhibitors offers distinct advantages, including high potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable" due to shallow binding pockets.[5][6][8]

Part 2: The Hypothesized Mechanism of Action: Covalent Inhibition of a Protein Kinase

Based on the widespread activity of related phenylacetamide and phenoxyacetamide derivatives in oncology, a plausible and high-value target class for this compound is the protein kinase family.[7][9][10] Many kinases possess a conserved cysteine residue in or near their ATP-binding pocket, which is a common target for covalent inhibitors.[4][6]

Our proposed mechanism follows a two-step process:

  • Initial Reversible Binding (Formation of the EI Complex): The inhibitor first docks into the ATP-binding site of a target kinase. This initial, non-covalent binding is driven by the interactions of the N-[3-(2-phenoxyethoxy)phenyl] moiety with the protein. The affinity of this initial interaction is defined by the inhibition constant, Ki.

  • Irreversible Covalent Modification (Formation of the E-I Complex): Once the inhibitor is correctly oriented within the binding pocket, the bromoacetamide warhead is positioned in close proximity to a nucleophilic residue (e.g., a cysteine thiol). The nucleophile attacks the electrophilic carbon, displacing the bromide ion and forming a stable covalent bond. This second step is typically irreversible and is characterized by the rate constant kinact.

The overall efficiency of the covalent inhibitor is best described by the second-order rate constant, kinact/Ki.[2]

Covalent Inhibition Mechanism cluster_legend Legend E Enzyme (E) (Kinase) EI Reversible Complex (EI) E->EI k_on I Inhibitor (I) (2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide) EI->E k_off EI_covalent Covalent Adduct (E-I) EI->EI_covalent k_inact l1 E: Free Enzyme l2 I: Free Inhibitor l3 EI: Reversible Enzyme-Inhibitor Complex l4 E-I: Covalent Enzyme-Inhibitor Adduct Target_ID_Workflow start Cancer Cell Lysate incubation Incubate with 2-Bromo-N-[...] acetamide start->incubation abpp_probe Add Cysteine-Reactive Probe (e.g., IA-Alkyne) incubation->abpp_probe click_chem Click Chemistry with Biotin-Azide Tag abpp_probe->click_chem enrich Streptavidin Enrichment click_chem->enrich digest Tryptic Digest enrich->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Identify Proteins with Reduced Probe Labeling lcms->data_analysis candidates Candidate Target Proteins data_analysis->candidates

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Foundational

Pharmacokinetics of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide in early discovery

An In-Depth Technical Guide to the Early Discovery Pharmacokinetics of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Foreword: A Strategic Approach to Early PK/ADME In the landscape of early drug discovery, the adage "f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early Discovery Pharmacokinetics of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

Foreword: A Strategic Approach to Early PK/ADME

In the landscape of early drug discovery, the adage "fail fast, fail cheap" is a guiding principle. A significant contributor to late-stage attrition is suboptimal pharmacokinetic (PK) properties, leading to poor efficacy or toxicity. This guide provides a comprehensive framework for the initial pharmacokinetic characterization of a novel chemical entity, using the hypothetical molecule 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (hereafter referred to as Compound X) as a case study. As a Senior Application Scientist, the perspective offered herein is one of pragmatic, decision-driven science. We will not merely list protocols; we will delve into the "why" behind each experimental choice, ensuring that every piece of data generated is a stepping stone to a go/no-go decision or the next logical step in optimization.

The structure of this guide is designed to mirror the flow of an early discovery campaign, from initial in vitro profiling to the first in vivo snapshot. Our objective is to build a foundational pharmacokinetic profile of Compound X, enabling a preliminary assessment of its potential as a drug candidate.

Part 1: Foundational In Vitro ADME Profiling

The journey begins with a suite of in vitro assays designed to probe the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Compound X. These assays are cost-effective, have high throughput, and provide critical data to build initial structure-activity relationships (SAR) and predict in vivo behavior.

Metabolic Stability Assessment

The first question we often ask is: how stable is our compound in the primary metabolic organ, the liver? Answering this provides an early indication of its likely oral bioavailability and dosing frequency.

Expertise & Experience: We employ two primary systems for this assessment: liver microsomes and primary hepatocytes. Microsomes are a subcellular fraction containing the key drug-metabolizing cytochrome P450 (CYP450) enzymes and are excellent for a first-pass assessment of Phase I metabolism. However, they lack the full complement of metabolic enzymes and cofactors present in whole cells. Therefore, we use cryopreserved primary hepatocytes as a more physiologically relevant system that captures both Phase I and Phase II metabolism.

Trustworthiness: Each assay includes positive controls (compounds with known metabolic fates, such as testosterone or propranolol) and negative controls (incubation without NADPH for microsomes, or heat-inactivated cells for hepatocytes) to validate the experimental run.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Compound X is dissolved in DMSO to create a 10 mM stock solution. This is then diluted in acetonitrile to an intermediate concentration.

  • Reaction Mixture: A reaction mixture is prepared containing liver microsomes (e.g., from rat, mouse, or human) and a phosphate buffer (pH 7.4).

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of Compound X.

Data Presentation: Hypothetical Metabolic Stability of Compound X

SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Liver Microsomes4515.4
Human Liver Microsomes> 60< 11.6
Rat Hepatocytes3522.1
Human Hepatocytes5514.3

Interpretation: The data suggests that Compound X has moderate stability in rat liver systems and higher stability in human systems, a positive sign for translation to humans.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, governs its free concentration, which is the fraction available to interact with its target and be cleared.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device is used, which consists of two chambers separated by a semipermeable membrane.

  • Dosing: Compound X is added to one chamber containing plasma, and buffer is added to the other.

  • Incubation: The device is sealed and incubated with shaking at 37°C to allow for equilibrium to be reached.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of Compound X in each sample is determined by LC-MS/MS.

Data Presentation: Hypothetical Plasma Protein Binding of Compound X

SpeciesFraction Unbound (fu)% Bound
Mouse0.0595%
Rat0.0496%
Human0.0397%

Interpretation: Compound X is highly bound to plasma proteins across species. This is a critical piece of information for interpreting potency and predicting in vivo efficacy.

Cell Permeability Assessment

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation.

  • Transport Study: The permeability of Compound X is assessed in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.

  • Analysis: The concentration of Compound X in the donor and receiver compartments is measured by LC-MS/MS.

  • Apparent Permeability (Papp): The Papp value is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Data Presentation: Hypothetical Caco-2 Permeability of Compound X

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
A-B15.21.2
B-A18.2

Interpretation: The high A-B Papp value suggests good passive permeability. The efflux ratio is low, indicating that Compound X is not a significant substrate for efflux transporters.

Visualization: In Vitro ADME Workflow

ADME_Workflow cluster_invitro In Vitro ADME Screening cluster_data Data Integration cluster_decision Decision Point MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) MetStab->PPB Inform on Free Drug Clearance Data CLint, fu, Papp Data Analysis MetStab->Data PPB->Data Perm Permeability (Caco-2 Assay) Perm->Data Decision Proceed to In Vivo PK? Data->Decision

Caption: Workflow for early in vitro ADME profiling.

Part 2: First In Vivo Pharmacokinetic Study in Rodents

With a promising in vitro profile, the next step is to understand how Compound X behaves in a living organism. A rodent PK study is the standard first approach.

Expertise & Experience: We typically use the rat for initial PK studies due to its larger size (allowing for serial blood sampling) and the extensive historical database available for this species. The study design includes both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

Trustworthiness: The study is conducted in a controlled environment with acclimatized animals. The formulation of Compound X is carefully developed and characterized to ensure its suitability for both IV and PO dosing. Bioanalytical methods are validated for accuracy, precision, and stability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animals: Male Sprague-Dawley rats are used.

  • Dosing:

    • IV group: Compound X is administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO group: Compound X is administered by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Serial blood samples are collected from a cannulated vessel at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma is harvested from the blood samples.

  • Bioanalysis: The concentration of Compound X in plasma is determined using a validated LC-MS/MS method.

Data Presentation: Hypothetical Pharmacokinetic Parameters of Compound X in Rat

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUClast (ng*h/mL)34507600
Half-life (t½, h)4.55.1
Clearance (CL, mL/min/kg)4.8-
Volume of Distribution (Vss, L/kg)1.8-
Absolute Bioavailability (F, %)-44%

Visualization: Pharmacokinetic Study Workflow

PK_Workflow cluster_study In Vivo Rat PK Study cluster_analysis Data Analysis cluster_model Modeling & Simulation Dosing Dosing (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Params Calculate PK Parameters (Cmax, AUC, t½, CL, Vss, F%) Bioanalysis->PK_Params IVIVC In Vitro-In Vivo Correlation (IVIVC) PK_Params->IVIVC Human_Dose Human Dose Prediction IVIVC->Human_Dose

Caption: Workflow for an early in vivo pharmacokinetic study.

Part 3: Integrated Analysis and Path Forward

The culmination of this effort is the synthesis of all data to form a cohesive picture of Compound X's pharmacokinetic profile and to guide future work.

Expertise & Experience: The moderate clearance observed in vivo is consistent with the in vitro metabolic stability data. The volume of distribution being greater than total body water (~0.7 L/kg) suggests some tissue distribution. The oral bioavailability of 44% is respectable for an early-stage compound and is supported by the good permeability and moderate first-pass metabolism.

Authoritative Grounding & Comprehensive References: The principles of allometric scaling can now be applied to predict human pharmacokinetic parameters from the rat data, in conjunction with the human in vitro data. This initial prediction, while carrying uncertainty, is invaluable for estimating a potential therapeutic dose and window.

The path forward for Compound X would involve:

  • Metabolite Identification: To understand the metabolic pathways and identify any potentially active or toxic metabolites.

  • Pharmacokinetics in a Second Species: To strengthen the allometric scaling and human dose prediction.

  • Integration with Pharmacodynamics (PD): To establish a PK/PD relationship that links drug exposure to biological effect.

Conclusion

This in-depth guide has outlined a strategic, scientifically rigorous approach to the early pharmacokinetic evaluation of a novel compound, using 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide as a working example. By integrating in vitro and in vivo data, we can build a comprehensive profile that informs critical decisions in the drug discovery process, ultimately increasing the probability of success in developing new medicines.

References

  • Mahmood, I. (2007). Interspecies Allometric Scaling: A Comparative Study of Nine Drugs. Journal of Clinical Pharmacology. [Link]

  • Ward, K. W., & Smith, B. R. (2004). A Comprehensive Review of the Major Animal Models for Pharmaceutical Safety Evaluation. Journal of Pharmacological and Toxicological Methods. [Link]

Exploratory

In-Depth Technical Guide: 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Derivatives

Executive Summary & Chemical Rationale The compound 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (Molecular Formula: C16H16BrNO3, MW: 350.21) represents a highly functionalized intermediate and active scaffold within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (Molecular Formula: C16H16BrNO3, MW: 350.21) represents a highly functionalized intermediate and active scaffold within the broader class of phenylacetamide derivatives[1][2]. Phenylacetamides are privileged structures in medicinal chemistry, extensively documented for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and antineoplastic activities[3].

The structural architecture of this specific derivative is characterized by two critical functional domains:

  • The Bromoacetamide Moiety: An electrophilic warhead capable of covalent modification. The α -bromoamide group readily undergoes nucleophilic substitution, making it an ideal precursor for synthesizing secondary and tertiary amine derivatives, or acting directly as an alkylating agent against biological nucleophiles (e.g., cysteine residues in target proteins)[4].

  • The 3-(2-Phenoxyethoxy)phenyl Ether Linkage: This extended, flexible lipophilic tail significantly enhances membrane permeability. The ether oxygens provide hydrogen bond acceptor sites, while the terminal phenyl ring allows for π−π stacking interactions within hydrophobic binding pockets of target enzymes or receptors.

Mechanistic Profiling of the Scaffold

The biological efficacy of N-phenylacetamide derivatives is dictated by their ability to internalize and interact with intracellular targets[3]. The causality behind their activity stems from the amide linkage, which provides metabolic stability while maintaining hydrogen-bonding capabilities essential for target engagement.

In the context of antimicrobial activity, halogenated phenylacetamides have been shown to disrupt bacterial cell wall synthesis and interfere with essential enzymatic pathways[4][5]. For anticancer applications, derivatives featuring lipophilic ether substitutions (akin to the phenoxyethoxy group) demonstrate enhanced cellular uptake, leading to mitochondrial stress and the subsequent induction of apoptosis[6].

G N1 Phenylacetamide Derivative (Lipophilic Scaffold) N2 Cellular Internalization (Membrane Permeation) N1->N2 N3 Mitochondrial Stress & ROS Generation N2->N3 Intracellular Target Binding N4 Cytochrome c Release N3->N4 N5 Caspase-9 / Caspase-3 Activation Cascade N4->N5 N6 Apoptotic Cell Death N5->N6

Caption: Mechanistic pathway of apoptosis induction by lipophilic phenylacetamide derivatives.

Biological Activity Landscape

Antimicrobial & Anti-Inflammatory Efficacy

Halogenated N-phenylacetamide derivatives exhibit moderate to high antibacterial activity against both Gram-positive and Gram-negative strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus[4]. The inclusion of a bulky, lipophilic group like the phenoxyethoxy moiety enhances partitioning into the bacterial lipid bilayer. Furthermore, related bromo-phenyl benzamide derivatives have demonstrated significant anti-inflammatory properties, acting as potent protease inhibitors (e.g., inhibiting trypsin activity with IC50 values far superior to acetylsalicylic acid)[5].

Cytotoxicity and Antineoplastic Potential

Phenylacetamide derivatives have been rigorously evaluated for their antiproliferative effects on various cancer cell lines (e.g., MCF7, MDA-MB468, and PC12)[6]. The cytotoxicity is heavily dose-dependent. The presence of halogen atoms (like bromine or chlorine) on the phenyl rings significantly modulates the electronic distribution, enhancing the compound's binding affinity to apoptotic regulators[6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide derivatives.

Synthesis Protocol: Nucleophilic Acyl Substitution

This protocol describes the formation of the bromoacetamide scaffold via the condensation of an aniline derivative with bromoacetyl bromide[4].

  • Preparation: Dissolve 1.0 equivalent of 3-(2-phenoxyethoxy)aniline in anhydrous dichloromethane (CH2Cl2) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of saturated potassium carbonate (K2CO3) solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0°C. Dropwise, add 1.2 equivalents of bromoacetyl bromide[4]. Causality: Slow addition controls the exothermic reaction and prevents di-acylation.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction completion via TLC (Ethyl Acetate:Hexane).

  • Workup: Wash the organic layer with distilled water and brine. Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.

G N1 3-(2-Phenoxyethoxy)aniline N3 Nucleophilic Acyl Substitution (CH2Cl2, K2CO3, 0°C to RT) N1->N3 N2 Bromoacetyl Bromide N2->N3 N4 2-Bromo-N-[3-(2-phenoxyethoxy) phenyl]acetamide N3->N4 Amide Bond Formation

Caption: Synthetic workflow for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.

Disc Diffusion Antimicrobial Assay
  • Inoculum Preparation: Suspend the target bacterial strain (e.g., S. aureus ATCC6538p) in sterile saline to match a 0.5 McFarland turbidity standard[4].

  • Plating: Uniformly swab the suspension onto cation-adjusted Mueller Hinton agar plates[4].

  • Disc Application: Impregnate sterile 6 mm filter paper discs with 30 µL of the test compound dissolved in ethyl acetate (0.1 g/mL concentration)[4]. Place discs onto the agar.

  • Incubation & Validation: Incubate plates at 37°C for 12–16 hours. Use ethyl acetate as a negative control and tetracycline/streptomycin as a positive reference standard[3][4]. Measure the zone of inhibition (mm).

Quantitative Data Summaries

The following tables synthesize quantitative biological data for structurally related halogenated phenylacetamide derivatives to provide comparative baselines[3][4][6].

Table 1: Cytotoxicity (IC50) of Halogenated Phenylacetamide Derivatives[6]

Compound DerivativeR-Group SubstitutionMDA-MB468 (µM)PC12 (µM)MCF7 (µM)
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3k 4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin (Control) -0.38 ± 0.072.6 ± 0.132.63 ± 0.4

Table 2: Antimicrobial Zone of Inhibition (Disc Diffusion)[3][4]

CompoundTarget OrganismConcentrationZone of Inhibition (mm)
2-amino-N-(p-Chlorophenyl) acetamide S. aureus ATCC6538p0.1 g/mL23.5
2-amino-N-(p-Chlorophenyl) acetamide P. aeruginosa ATCC278530.1 g/mL18.2
Streptomycin (Control) S. aureus ATCC6538pStandard>25.0

References

  • PubChem: 2-Bromo-N-phenylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • IRE Journals: Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]

  • Pharmaceutical Sciences: Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Available at: [Link]

  • PubMed Central (PMC): Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis, purification, and characterization of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis, purification, and characterization of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, a key intermediate in various research and development applications. This document provides not only a step-by-step protocol but also delves into the rationale behind the procedural choices, ensuring a thorough understanding for successful and reproducible synthesis.

Introduction

N-acylated aromatic compounds are a cornerstone in medicinal chemistry and materials science. The title compound, 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, incorporates several key structural features: a bromoacetamide moiety, which is a versatile alkylating agent, and a phenoxyethoxy-substituted aniline core, a scaffold found in numerous biologically active molecules. The synthesis involves a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. Understanding the principles of this reaction is crucial for its successful application.

The primary amine of 3-(2-phenoxyethoxy)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide. The high reactivity of the acyl bromide makes it an excellent acylating agent. A base is typically employed to neutralize the hydrogen bromide byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme

The synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide proceeds via the N-acylation of 3-(2-phenoxyethoxy)aniline with 2-bromoacetyl bromide.

Reaction_Scheme aniline 3-(2-phenoxyethoxy)aniline arrow arrow plus1 + bromide 2-Bromoacetyl bromide product 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide plus2 + HBr arrow->product Base, Solvent

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Methods

Materials
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
3-(2-phenoxyethoxy)anilineC₁₄H₁₅NO₂229.28Commercially Available≥95%
2-Bromoacetyl bromideC₂H₂Br₂O201.86Commercially Available≥98%
PyridineC₅H₅N79.10Commercially AvailableAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous
EthanolC₂H₅OH46.07Commercially AvailableReagent Grade
Deionized WaterH₂O18.02In-house-
Anhydrous Sodium SulfateNa₂SO₄142.04Commercially AvailableGranular
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

Experimental_Workflow start Start dissolve_aniline Dissolve 3-(2-phenoxyethoxy)aniline and pyridine in DCM start->dissolve_aniline cool Cool to 0 °C (ice bath) dissolve_aniline->cool add_bromide Add 2-bromoacetyl bromide dropwise cool->add_bromide react Stir at room temperature for 2-3 hours add_bromide->react workup Work-up react->workup wash_water Wash with deionized water workup->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry over anhydrous Na₂SO₄ wash_brine->dry filter_evaporate Filter and evaporate solvent dry->filter_evaporate purification Purification filter_evaporate->purification recrystallize Recrystallize from ethanol/water purification->recrystallize characterization Characterization recrystallize->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-phenoxyethoxy)aniline (1.0 eq, e.g., 2.29 g, 10 mmol) and pyridine (1.2 eq, e.g., 0.95 g, 12 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Acylating Agent: In a dropping funnel, prepare a solution of 2-bromoacetyl bromide (1.1 eq, e.g., 2.22 g, 11 mmol) in anhydrous DCM (10 mL). Add the 2-bromoacetyl bromide solution dropwise to the aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Add deionized water dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[1]

Characterization of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₆H₁₆BrNO₃
Molecular Weight350.21 g/mol
Melting PointTo be determined experimentally
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

  • δ 8.0-8.5 (s, 1H): -NH proton of the amide.

  • δ 7.2-7.5 (m, 5H): Aromatic protons of the phenoxy group.

  • δ 6.8-7.2 (m, 4H): Aromatic protons of the substituted phenyl ring.

  • δ 4.2-4.4 (t, 2H): -OCH₂- protons adjacent to the phenoxy group.

  • δ 4.1-4.3 (t, 2H): -OCH₂- protons adjacent to the substituted phenyl ring.

  • δ 4.0 (s, 2H): -CH₂Br protons.

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

  • δ 165-168: Carbonyl carbon (C=O).

  • δ 158-160: Aromatic carbon attached to the phenoxy oxygen.

  • δ 140-142: Aromatic carbon attached to the amide nitrogen.

  • δ 110-130: Other aromatic carbons.

  • δ 65-70: -OCH₂- carbons.

  • δ 28-32: -CH₂Br carbon.

FTIR (KBr, cm⁻¹):

  • 3250-3350: N-H stretching vibration of the secondary amide.[2]

  • 3030-3100: Aromatic C-H stretching.

  • 2850-2950: Aliphatic C-H stretching.

  • 1660-1680: C=O stretching vibration (Amide I band).[2]

  • 1520-1550: N-H bending and C-N stretching (Amide II band).

  • 1240-1260: Aryl-O-C stretching.

  • 690-710 and 730-770: C-H out-of-plane bending of the aromatic rings.

  • 550-650: C-Br stretching.

Mass Spectrometry (EI):

  • Expected [M]⁺ and [M+2]⁺: Isotopic peaks for bromine (approximately 1:1 ratio) at m/z 350 and 352.

  • Major Fragmentation Pathways:

    • Loss of Br• to give a fragment at m/z 271.

    • Cleavage of the C-N bond.

    • Fragmentation of the ether linkage.

Safety Precautions

  • 2-Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood and minimize exposure.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Discussion

The described protocol provides a reliable method for the synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide. The choice of pyridine as a base is crucial as it is non-nucleophilic and effectively scavenges the HBr produced, preventing potential side reactions. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and dissolves both the starting materials and the product.

The work-up procedure is designed to remove the pyridinium hydrobromide salt and any unreacted starting materials. Recrystallization is an effective method for purifying the final product, and the suggested ethanol/water solvent system is a good starting point for obtaining high-purity crystals.[1]

The characterization data provided are based on predictions and typical values for similar compounds. Experimental verification of these data is essential to confirm the identity and purity of the synthesized product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their research and development endeavors. The detailed explanation of the chemical principles and characterization guidelines will aid in achieving high yields and purity.

References

  • LibreTexts. 10.7: Functional Groups and IR Tables. Available from: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide in Targeted Covalent Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Resurgence of Covalent Inhibition The paradigm of drug discovery has seen a significant resurgence in the exploration and design of target...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Inhibition

The paradigm of drug discovery has seen a significant resurgence in the exploration and design of targeted covalent inhibitors (TCIs).[1][2][3] Historically, the formation of a covalent bond between a drug and its target was often associated with toxicity due to indiscriminate reactivity.[2] However, modern medicinal chemistry has refined this approach, leading to the development of highly selective and potent therapeutics that offer distinct advantages, including prolonged pharmacodynamic effects and the ability to target shallow binding pockets or proteins previously deemed "undruggable".[1][2][3][4][5]

The core principle of a TCI involves a two-step mechanism: initial, reversible binding to the target protein, followed by the formation of a stable, covalent bond with a nucleophilic amino acid residue, most commonly cysteine.[2][6][7][8] This strategy hinges on the precise positioning of a reactive electrophilic group, or "warhead," within the inhibitor's structure. The initial non-covalent interactions ensure target specificity, while the subsequent covalent bond formation confers high potency and durability of inhibition.[2][8]

Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy for identifying novel starting points for TCI development.[1][9][10][11] This approach utilizes small, electrophilic molecules ("fragments") to probe for accessible nucleophilic residues on the target protein.[1][6] These fragments, while possessing weak initial binding affinity, can be elaborated and optimized into potent and selective lead compounds.[9][11] Bromoacetamides are a class of electrophilic warheads frequently employed in this context due to their moderate reactivity, which can be tuned to balance target engagement with off-target effects.

This guide focuses on 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide as a representative electrophilic fragment. We will provide a comprehensive overview of its properties, a general synthesis protocol for this class of compounds, and detailed experimental workflows for its application in a typical TCI discovery campaign, from initial screening to kinetic characterization and target engagement verification.

Physicochemical Properties of the Fragment

A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening and follow-up experiments. Below is a summary for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.

PropertyValueSource
Molecular Formula C₁₆H₁₆BrNO₃
Molecular Weight 350.21 g/mol
Appearance Solid-
Electrophilic Warhead Bromoacetamide-
Reactive Atom α-carbon to the carbonyl-
Target Residue Cysteine (primarily)[2][6]

General Synthesis Protocol: N-Aryl Bromoacetamides

Reaction Scheme:

Protocol:

  • Dissolution of Aniline Precursor: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the aniline precursor (in this case, 3-(2-phenoxyethoxy)aniline) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[12]

  • Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base serves to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.[12]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the acylation reaction.

  • Addition of Bromoacetyl Bromide: Slowly add a solution of 1.1 equivalents of bromoacetyl bromide in the same solvent to the cooled reaction mixture dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.[13]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Fragment-Based Screening

The primary use of an electrophilic fragment like 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is to screen for accessible cysteine residues on a protein of interest, thereby identifying potential starting points for inhibitor development.[1] Mass spectrometry is a powerful, high-throughput method for this initial screen.[14][15]

FBLD_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Hit Identification & Validation cluster_optimization Optimization Protein_Prep Prepare Target Protein Incubation Incubate Protein with Fragments Protein_Prep->Incubation Fragment_Prep Prepare Fragment Library (incl. test fragment) Fragment_Prep->Incubation MS_Analysis Intact Protein MS Analysis Incubation->MS_Analysis Hit_ID Identify Covalent Adducts (Mass Shift) MS_Analysis->Hit_ID Dose_Response Dose-Response Curve Hit_ID->Dose_Response Peptide_Mapping Peptide Mapping MS/MS to ID Site Dose_Response->Peptide_Mapping Lead_Opt Lead Optimization Peptide_Mapping->Lead_Opt

Caption: Workflow for Electrophilic Fragment Screening.

Protocol: Intact Protein Mass Spectrometry Screen

  • Sample Preparation:

    • Prepare a stock solution of the purified target protein (e.g., a kinase) at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a stock solution of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide at 10 mM in DMSO.

  • Incubation:

    • In a microcentrifuge tube, combine the protein solution with the fragment stock to achieve a final fragment concentration of 100-200 µM (a 10-20 fold molar excess). The final DMSO concentration should be kept low (<2%) to avoid protein denaturation.

    • Include a negative control (protein + DMSO) and a positive control if a known covalent binder exists.

    • Incubate the mixture at room temperature for a defined period (e.g., 1-4 hours).

  • Sample Desalting:

    • Prior to MS analysis, desalt the sample using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-volatile salts.

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein sample by Liquid Chromatography-Mass Spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the molecular weight of the protein.

    • Compare the mass of the fragment-incubated protein with the DMSO control. A mass shift corresponding to the molecular weight of the fragment (minus HBr, which is lost in the Sₙ2 reaction) indicates covalent adduct formation.[14] For our example fragment (MW = 350.21), the expected mass increase would be approximately 269.1 Da (350.21 - 81.1 for HBr).

Kinetic Characterization of Covalent Inhibition

Once a fragment hit is confirmed, it is crucial to quantify its reactivity and binding affinity. For irreversible inhibitors, the potency is best described by the second-order rate constant, k_inact/K_I.[7][15][16][17] This parameter reflects both the initial non-covalent binding affinity (K_I) and the maximum rate of covalent bond formation (k_inact).[7][18]

Covalent_Inhibition E_I E + I EI_rev E•I E_I->EI_rev K_I (k_on / k_off) EI_rev->E_I EI_cov E-I EI_rev->EI_cov k_inact

Caption: Two-step mechanism of irreversible covalent inhibition.

Protocol: Determining k_inact and K_I via Enzyme Activity Assay

This protocol assumes the target is an enzyme whose activity can be monitored continuously (e.g., via a fluorescent or luminescent substrate).

  • Assay Setup:

    • Prepare a series of dilutions of the inhibitor (e.g., 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide) in assay buffer.

    • In a 96- or 384-well plate, add the enzyme to the assay buffer.

  • Inhibitor Pre-incubation:

    • Add varying concentrations of the inhibitor to the wells containing the enzyme.

    • Incubate the enzyme-inhibitor mixture for different, precisely timed intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate (and any necessary co-factors like ATP for kinases).

  • Measurement of Reaction Progress:

    • Immediately begin monitoring the reaction progress (e.g., fluorescence increase) over time using a plate reader. Record the initial velocity (rate) for each well.

  • Data Analysis: [19][20]

    • For each inhibitor concentration, plot the natural log (ln) of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])

    • The fit will yield the values for k_inact (the maximum rate of inactivation at saturating inhibitor concentration) and K_I (the inhibitor concentration at which the inactivation rate is half of k_inact).[7] The overall potency is then reported as k_inact/K_I.[16]

Verification of Covalent Adduct Site

Confirming that the fragment binds to the intended nucleophilic residue is a critical validation step. This is typically achieved through "bottom-up" proteomics, involving protein digestion followed by tandem mass spectrometry (MS/MS).[15][21]

Peptide_Mapping cluster_process Process cluster_analysis Analysis Protein_Adduct Protein-Fragment Adduct Denature Denature, Reduce, Alkylate Protein_Adduct->Denature Digest Digest with Trypsin Denature->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS DB_Search Database Search (with variable modification) LC_MSMS->DB_Search ID_Peptide Identify Modified Peptide & Fragmentation Site DB_Search->ID_Peptide

Caption: Workflow for identifying the covalent binding site.

Protocol: Peptide Mapping by LC-MS/MS

  • Adduct Formation: Incubate the target protein with a 5-10 fold molar excess of the fragment for several hours to ensure a high degree of modification. Run a control sample with DMSO.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein using urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate any unmodified cysteine residues with iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent disulfide scrambling. This step is crucial for distinguishing the fragment-modified cysteine from native, unmodified cysteines.

  • Proteolytic Digestion:

    • Dilute the denatured protein solution to reduce the denaturant concentration.

    • Add a protease, typically trypsin, and incubate overnight at 37 °C to digest the protein into smaller peptides.[21]

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

    • The mass spectrometer will perform data-dependent acquisition, where it first measures the mass-to-charge ratio (m/z) of the eluting peptides (MS1 scan) and then selects precursor ions for fragmentation, recording the fragment ion masses (MS/MS scan).[21]

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a theoretical database of peptides from the target protein.[21]

    • Crucially, include a variable modification on cysteine residues corresponding to the mass of the bound fragment (e.g., +269.1 Da).

    • The software will identify the peptide that carries the modification, and the fragmentation pattern in the MS/MS spectrum will confirm the specific cysteine residue that was modified.[14]

Conclusion and Path Forward: From Fragment to Lead

The identification and validation of a covalent fragment hit like 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is the first step in a TCI drug discovery program. Subsequent efforts will focus on structure-based design—often guided by X-ray co-crystal structures of the fragment-protein adduct—to elaborate the fragment.[9][11] This optimization process aims to enhance the non-covalent binding affinity (improve K_I), which in turn increases selectivity and overall potency (k_inact/K_I), ultimately transforming a simple electrophilic fragment into a highly engineered targeted covalent inhibitor.

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  • Electrophilic fragment-based design of reversible covalent kinase inhibitors - PubMed - NIH. (2013)
  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - MedChemComm (RSC Publishing).
  • An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed. (2025)
  • Kinetic analysis of covalent and irreversible inhibitors - CarnaBio USA, Inc. (2020)
  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC.
  • Inactivation Kinetics, Irreversible Drug Discovery - Enzymlogic.
  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH.
  • Advanced approaches of developing targeted covalent drugs - PMC.
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
  • MS-Based Covalent Binding Analysis - ICE Bioscience.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (2023)
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors - WuXi Biology.
  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance | PNAS. (2013)
  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification | Analytical Chemistry - ACS Public
  • Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. (2025)
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors - YouTube. (2024)
  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - MDPI. (2024)
  • 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818 - PubChem.
  • Navigating Kinact and Ki Assay Options for Covalent Drug Characteriz
  • Covalent inhibitor drug discovery - Domainex.
  • 2-BROMO-N-PHENYL-ACETAMIDE | 5326-87-4 - ChemicalBook. (2026)
  • Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. (2025)
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Public
  • 2-Bromo-N-methoxy-N-methyl-acetamide | 134833-83-3 - Sigma-Aldrich.
  • 2-Bromoacetamide synthesis and purification methods - Benchchem.
  • 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide | SCBT - Santa Cruz Biotechnology.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals.
  • n-bromoacetamide - Organic Syntheses Procedure.
  • 2-BROMO-N-(2,3-DIMETHYL-PHENYL)-ACETAMIDE - NextSDS.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR.org.
  • CAS 1138442-49-5 | 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide, - 和为 - Codow氪道.
  • Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?

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Method

Application Note: Evaluating the Cellular Viability and Cytotoxicity Profile of the Covalent Probe 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The compound 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The compound 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is a targeted biochemical probe featuring an α -bromoacetamide warhead linked to a lipophilic phenoxyethoxy-phenyl moiety. As an alkylating agent, it functions as a covalent modifier, typically targeting nucleophilic cysteine residues on intracellular proteins [1].

When deploying highly reactive electrophiles in phenotypic or Activity-Based Protein Profiling (ABPP) assays, establishing a precise "reactivity window" is critical. This application note outlines a self-validating, orthogonal workflow to accurately measure the cell viability impact of this compound. By pairing an ATP-dependent luminescence assay with a metabolic fluorescence readout, researchers can confidently distinguish true cellular toxicity from assay interference or off-target electrophilic stress [2].

Mechanistic Rationale & Experimental Causality (E-E-A-T)

Designing cell viability assays for covalent modifiers requires strict deviations from standard reversible-inhibitor protocols. Every step in the following methodology is grounded in the chemical causality of the α -bromoacetamide warhead:

  • Media Scavenging (The Thiol Sink): Bromoacetamides react rapidly via SN​2 substitution with free thiols. Standard cell culture media often contains reducing agents (e.g., Dithiothreitol [DTT], β -mercaptoethanol) or high concentrations of serum albumin (which contains the highly reactive Cys34 residue). If present during dosing, these components will prematurely quench the probe, leading to artificially inflated IC50​ values (false negatives) [3]. Protocol Adjustment: Dosing must occur in low-serum (1-2% FBS) or serum-free conditions.

  • Time-Dependent Kinetics: Covalent inhibition is a two-step process: initial non-covalent binding ( KI​ ) followed by irreversible bond formation ( kinact​ ). Consequently, cytotoxicity is inherently time-dependent. A single 24-hour endpoint is insufficient; a time-course evaluation (e.g., 4h, 24h, 48h) is required to capture the kinetic rate of toxicity [4].

  • Assay Interference (False Positives): The gold-standard ATP assay relies on firefly luciferase. Highly reactive bromoacetamides have been documented to occasionally alkylate and directly inhibit the luciferase enzyme itself. This artificially reduces the luminescent signal, mimicking cell death[2]. Protocol Adjustment: An orthogonal, non-luciferase-based metabolic assay (Resazurin reduction) must be run in parallel to validate the ATP readout.

Workflow & Mechanistic Visualizations

Mechanism of Action & Scavenger Interference

The following diagram illustrates the chemical trajectory of the bromoacetamide probe and the critical points of failure if media conditions are not optimized.

Mechanism probe 2-Bromo-N-[3-(2-phenoxyethoxy) phenyl]acetamide (Electrophilic Probe) adduct Covalent Adduct Formation (Irreversible Alkylation) probe->adduct SN2 Reaction target Intracellular Proteins (Cysteine Nucleophiles) target->adduct tox Loss of Cell Viability (ATP Depletion / Apoptosis) adduct->tox Target Inhibition / Off-target Toxicity scavenger Media Scavengers (DTT, GSH, High Serum BSA) scavenger->probe Quenches Probe (False Negatives)

Caption: Mechanism of covalent alkylation by bromoacetamides and the risk of premature quenching by media scavengers.

Orthogonal Assay Workflow

Workflow seed 1. Cell Seeding (96/384-well microplate) wash 2. Media Exchange (Low-serum, Thiol-free) seed->wash dose 3. Compound Dosing (10-point dose response) wash->dose time 4. Incubation (4h, 24h, 48h time-course) dose->time split Orthogonal Readouts time->split ctg CellTiter-Glo Assay (ATP-dependent Luminescence) split->ctg res Resazurin Assay (Metabolic Fluorescence) split->res analysis 5. Data Analysis (IC50 & Reactivity Window) ctg->analysis res->analysis

Caption: Workflow for assessing the viability impact of covalent bromoacetamide probes using orthogonal assays.

Step-by-Step Experimental Protocols

Reagent Preparation & Handling

Note: The α -bromoacetamide warhead is susceptible to hydrolysis over time if exposed to aqueous environments. Always prepare fresh dilutions.

  • Stock Solution: Dissolve 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Aliquot into single-use tubes and store at -80°C. Avoid freeze-thaw cycles.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Just prior to dosing, dilute the DMSO stocks 1:100 into intermediate thiol-free, low-serum (1% FBS) assay media . This ensures the final DMSO concentration on the cells will be a biologically inert 0.1%.

Cell Culture & Dosing
  • Seeding: Harvest target cells (e.g., HEK293, A549) and seed at a density of 5,000 cells/well in a white-walled, clear-bottom 96-well plate (for luminescence) and a black-walled plate (for fluorescence). Total volume: 90 µL/well.

  • Incubation: Incubate overnight at 37°C, 5% CO2​ to allow for cellular attachment and recovery.

  • Media Exchange: Carefully aspirate the growth media. Wash once with 100 µL of warm PBS to remove residual high-serum proteins. Add 90 µL of fresh, low-serum (1% FBS) assay media.

  • Dosing: Add 10 µL of the intermediate aqueous compound dilutions to the respective wells. Include vehicle controls (0.1% DMSO) and a positive kill control (e.g., 10 µM Staurosporine).

  • Time-Course: Prepare replicate plates to be read at 4 hours, 24 hours, and 48 hours post-dose.

Orthogonal Viability Readouts
Protocol A: ATP-Quantification (CellTiter-Glo) [2]
  • Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for 30 minutes. (Critical: Temperature gradients across the plate will cause severe edge effects in luminescence).

  • Add 100 µL of CellTiter-Glo® Reagent directly to each well (1:1 ratio with the culture volume).

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode microplate reader (integration time: 0.5 - 1.0 second/well).

Protocol B: Metabolic Reduction (Resazurin Assay)
  • Prepare a 10X Resazurin stock solution (0.15 mg/mL in PBS). Filter sterilize.

  • Add 10 µL of the 10X Resazurin solution to each well containing 100 µL of media.

  • Incubate the plate at 37°C for 2 to 4 hours. (Viable cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin).

  • Read fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Presentation & Interpretation

Quantitative data from both assays should be normalized to the vehicle control (set as 100% viability) and plotted using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Table 1: Expected Kinetic Shifts for Covalent Probes

Because 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide acts irreversibly, the apparent IC50​ will drop (become more potent) over time. This table illustrates a typical expected data profile for a highly reactive covalent modifier.

Incubation TimeCellTiter-Glo IC50​ (µM)Resazurin IC50​ (µM)Interpretation
4 Hours > 50.0> 50.0Minimal acute toxicity; covalent engagement is still in the kinetic phase.
24 Hours 12.514.0Significant viability loss; target saturation and downstream apoptotic cascades initiated.
48 Hours 3.23.5Maximum apparent toxicity. The "reactivity window" for short-term ABPP assays should be kept below 3.0 µM.
Table 2: Troubleshooting Assay Divergence

If the two orthogonal assays yield significantly different results, use the following logic to identify the root cause:

ScenarioPotential CauseRequired Action
CTG shows high toxicity (Low IC50​ ), but Resazurin shows no toxicity. The bromoacetamide is directly alkylating and inhibiting the firefly luciferase enzyme.Rely on the Resazurin data. Run a cell-free luciferase biochemical assay to confirm interference.
Both assays show no toxicity, even at 100 µM. Probe was quenched by media components (e.g., DTT, high BSA) before entering the cell.Verify media formulation. Ensure strict adherence to the low-serum, thiol-free wash step prior to dosing.
High variability between technical replicates. Probe hydrolysis in DMSO stock due to moisture absorption.Discard stock. Prepare a fresh batch using anhydrous DMSO and store in a desiccator at -80°C.

References

  • Węglarz-Tomczak, M., et al. "Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2022. URL:[Link]

  • Fukunaga, K., et al. "Combinatorially Screened Peptide as Targeted Covalent Binder: Alteration of Bait-Conjugated Peptide to Reactive Modifier." Bioconjugate Chemistry, ACS Publications, 2018. URL:[Link]

  • Mihalovits, L. M., et al. "Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations." Journal of Chemical Information and Modeling, ACS Publications, 2020. URL:[Link]

Application

Application Notes &amp; Protocols for the Preclinical Formulation of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

Abstract This technical guide provides a comprehensive framework for the formulation of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, a novel research compound, for preclinical animal studies. Due to the limited public...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, a novel research compound, for preclinical animal studies. Due to the limited publicly available data on this specific molecule, this document leverages established principles for the formulation of poorly water-soluble new chemical entities (NCEs). The protocols herein are designed to be a self-validating system, emphasizing scientific integrity, experimental causality, and robust characterization to ensure reliable and reproducible in vivo outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage preclinical evaluation.

Introduction: The Challenge of "Brick Dust" Compounds

A significant number of promising NCEs emerging from discovery pipelines exhibit poor aqueous solubility.[1][2] These so-called "brick dust" compounds present a formidable challenge for in vivo evaluation, as their limited solubility can lead to poor absorption and bioavailability, potentially masking true efficacy or toxicity.[2] 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, an N-aryl-alpha-haloacetamide, is presumed to fall into this category based on the properties of structurally related molecules.[3][4][5] Therefore, a systematic and rational approach to formulation development is paramount for obtaining meaningful preclinical data.

This guide will detail strategies to enhance the solubility and bioavailability of this compound for both oral and parenteral administration routes, focusing on the selection of appropriate vehicles and excipients. Furthermore, it will outline the necessary analytical characterization to ensure the quality, stability, and consistency of the final formulation.

Physicochemical Characterization: Know Your Molecule

Table 1: Essential Physicochemical Properties of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

PropertyImportance in FormulationRecommended Analytical Technique(s)
Aqueous Solubility Determines the need for enabling formulations.Shake-flask method followed by HPLC-UV analysis.
pKa Influences solubility at different pH values.Potentiometric titration or UV-spectroscopy.
LogP/LogD Predicts lipophilicity and potential for lipid-based formulations.Shake-flask method (octanol/water) or validated in silico prediction.
Melting Point Indicates the physical stability of the solid state.Differential Scanning Calorimetry (DSC).[6]
Polymorphism Different crystal forms can have different solubilities and stabilities.X-ray Powder Diffraction (XRPD), DSC.[6][7]
Chemical Stability Assesses degradation in various conditions (pH, light, temperature).Forced degradation studies with HPLC/UPLC analysis.[8]

Formulation Strategies for Preclinical Studies

The choice of formulation strategy will depend on the route of administration, the required dose, and the physicochemical properties of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide. The following decision tree illustrates a logical approach to vehicle selection.

Formulation_Strategy A Start: Physicochemical Characterization B Assess Aqueous Solubility A->B C Solubility > 1 mg/mL in aqueous buffer? B->C D Simple Aqueous Solution (e.g., Saline, PBS) C->D Yes E Solubility < 1 mg/mL C->E No F Oral Administration E->F G Parenteral Administration E->G H Suspension in Aqueous Vehicle (e.g., 0.5% CMC, 0.5% Methylcellulose) F->H L Lipid-based System (e.g., SEDDS with oils, surfactants) F->L N Nanosuspension F->N I Solubilization Required G->I J Co-solvent System (e.g., PEG400, Propylene Glycol) I->J K Surfactant-based System (e.g., Tween 80, Cremophor EL) I->K M Cyclodextrin Complexation (e.g., HP-β-CD) I->M Analytical_Workflow A Formulation Prepared B Visual Inspection (Clarity, Color, Precipitation) A->B C HPLC-UV Analysis A->C D Particle Size Analysis (for suspensions/emulsions) A->D E pH Measurement A->E F Sterility Testing (for parenteral) A->F G Stability Assessment A->G H Assay and Purity C->H I Homogeneity C->I

Caption: Workflow for analytical characterization of the formulation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the concentration (assay), purity, and stability of the drug in the formulation. [8][9] Protocol 4: HPLC Method for Assay and Purity

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R2) guidelines. [8]

Stability Indicating Studies

The stability of the formulation under the intended storage and use conditions must be established. [10] Protocol 5: Short-Term Stability Study

  • Preparation: Prepare the formulation at low and high concentrations.

  • Storage: Store aliquots at different conditions (e.g., refrigerated, room temperature, protected from light).

  • Analysis: Analyze the samples by HPLC at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Acceptance Criteria: The concentration should remain within ±10% of the initial concentration, and no significant increase in degradation products should be observed.

Rationale: Preclinical dose formulation stability is crucial to ensure that the test animals receive the correct dose. [10]

In Vivo Administration and Animal Welfare

All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare. [11] Table 4: Recommended Dosing Volumes for Common Laboratory Animals

SpeciesRouteMaximum Volume (mL/kg)Reference
Mouse Oral (gavage)10[12]
Intravenous5[13]
Rat Oral (gavage)10[12]
Intravenous5[13]

Note: These are general guidelines; the viscosity of the formulation and the specific study design may necessitate adjustments. [14]

Safety and Handling

Based on the structure (N-aryl-alpha-haloacetamide), 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide should be handled as a potentially toxic and irritant compound. [3][4]

  • Engineering Controls: Use a chemical fume hood for all handling of the solid compound and concentrated solutions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

The successful preclinical evaluation of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide hinges on the development of a robust and well-characterized formulation. This guide provides a systematic approach, from initial physicochemical profiling to the preparation and analysis of various formulation types suitable for oral and parenteral administration. By following these protocols and understanding the rationale behind each step, researchers can generate reliable in vivo data, enabling informed decisions in the drug development process.

References

  • Kumar, S., & Singh, S. K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development. IntechOpen. [Link]

  • PubChem. (n.d.). 2-Bromo-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(1), 4. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Gautam, A., & Kanoujia, J. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(5), 1066–1081. [Link]

  • Ono, A., et al. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 43(10), 623-631. [Link]

  • D'Souza, S. (2023). Excipients for Parenterals. Pharma Beginners. [Link]

  • CASSS. (n.d.). Methodologies to Assess / Predict Formulation and In Vivo Stability of Novel Modalities. Retrieved from [Link]

  • TA Instruments. (n.d.). Analytical tools for pharmaceutical discovery and formulation. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Preclinical Dose-Formulation Stability. [Link]

  • Pharmaffiliates. (2025). Analytical Method Development & Validation for Formulation Projects. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Analytical Method Development for Pharmaceutical Formulations. Retrieved from [Link]

  • AIJFR. (2025). Analytical Approaches for The Determination of Additives in Drug Formulations. [Link]

  • JSM Central. (2023). An Over View of Sterile Filtration Validation: A Key Elements for Sterile Drug Product Manufacturing. [Link]

  • American Pharmaceutical Review. (2017). Automated and Rapid Methods to Assess Quality & Stability of Biologics. [Link]

  • Mehmood, Y., & Farooq, U. (n.d.). Excipients Use in Parenteral and Lyophilized Formulation Development. Academia.edu. Retrieved from [Link]

  • Bio-Rad. (n.d.). Parenteral formulation, filtering, and filling. Biomanufacturing.org. Retrieved from [Link]

  • Singh, M., & Singh, S. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery, 15(10), 985-997. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Myers, A. G., & Allison, J. C. (1995). Sterile filtration of a parenteral emulsion. Journal of Parenteral Science and Technology, 49(3), 115-120. [Link]

  • PubChem. (n.d.). 2-Bromo-3-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • BioProcess International. (2016). Best Practices for Critical Sterile Filter Operation: A Case Study. [Link]

  • NextSDS. (n.d.). 2-BROMO-N-(2,3-DIMETHYL-PHENYL)-ACETAMIDE. Retrieved from [Link]

  • Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • BioBoston Consulting. (2025). Preclinical Animal Testing in Drug Development. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]

  • Ferreira-Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. [Link]

  • Ludolph, A. C., et al. (2010). Guidelines for preclinical animal research in ALS/MND: A consensus meeting. Amyotrophic Lateral Sclerosis, 11(1-2), 38-45. [Link]

  • ProJect Pharmaceutics. (n.d.). In-use Stability Studies for Injectables. Retrieved from [Link]

  • Khan, N. M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Chemico-Biological Interactions, 186(3), 275-283. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve low-yield outcomes during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve low-yield outcomes during the synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.

The amidation of 3-(2-phenoxyethoxy)aniline with bromoacetyl bromide relies on a nucleophilic acyl substitution. While structurally straightforward, the bifunctional nature of bromoacetyl bromide—acting as both an acylating and an alkylating agent—makes the reaction highly susceptible to competing pathways[1]. By understanding the mechanistic causality behind these side reactions, we can engineer a self-validating protocol that ensures high-fidelity conversion.

Diagnostic Workflow

Use the following decision tree to isolate the root cause of diminished yields based on your crude reaction analytics.

TroubleshootingWorkflow Start LC-MS / TLC Analysis of Crude CheckAniline Is 3-(2-phenoxyethoxy)aniline fully consumed? Start->CheckAniline Hydrolysis Reagent Hydrolysis (Check solvent moisture) CheckAniline->Hydrolysis No CheckPeaks Are there multiple product-related peaks? CheckAniline->CheckPeaks Yes SideReactions Bis-acylation or SN2 (Adjust stoichiometry & base) CheckPeaks->SideReactions Yes WorkupLoss Product Loss During Workup (Optimize extraction pH) CheckPeaks->WorkupLoss No

Diagnostic workflow for troubleshooting low yield in bromoacetamide synthesis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My LC-MS shows a significant mass peak corresponding to [M + 120] (addition of a second bromoacetyl group). How do I prevent bis-acylation? A1: Bis-acylation (imide formation) occurs when the newly formed secondary amide acts as a nucleophile and attacks a second equivalent of bromoacetyl bromide[2].

  • Causality: Using an excess of the acylating agent or an overly strong/excessive base deprotonates the newly formed amide nitrogen, significantly increasing its nucleophilicity.

  • Solution: Strictly control the stoichiometry of bromoacetyl bromide to 1.05 equivalents. Add the acyl bromide dropwise at 0 °C to a dilute solution of the aniline. Substituting excess triethylamine (TEA) with a milder base like N-methylmorpholine (NMM) or potassium carbonate (K₂CO₃) suppresses amide deprotonation and enhances chemoselectivity[1][3].

Q2: The starting aniline is unreacted, but all the bromoacetyl bromide has been consumed. What is happening? A2: The highly reactive bromoacetyl bromide is likely undergoing rapid hydrolysis[2].

  • Causality: Moisture in the solvent or the use of hygroscopic bases (like TEA) reacts with the acyl bromide to form bromoacetic acid and hydrobromic acid (HBr). This not only consumes the acylating reagent but also protonates the starting 3-(2-phenoxyethoxy)aniline to form an unreactive anilinium salt.

  • Solution: Ensure rigorously anhydrous conditions. Use freshly distilled, anhydrous solvents (e.g., DCM or THF) and oven-dried glassware. Store bromoacetyl bromide under an inert argon atmosphere[1][4].

Q3: I am observing a byproduct where the terminal bromide has been displaced. How can I avoid this Sₙ2 side reaction? A3: The alpha-bromo group is highly susceptible to nucleophilic displacement (Sₙ2) by either the unreacted aniline or the amine base[3].

  • Causality: Elevated temperatures or prolonged reaction times provide the activation energy required for the slower Sₙ2 displacement, allowing it to compete with the rapid acyl substitution.

  • Solution: Maintain the reaction temperature strictly between 0 °C and 5 °C during addition, and do not exceed room temperature during the stirring phase. If using an amine base, consider switching to a biphasic Schotten-Baumann setup (e.g., DCM and saturated aqueous K₂CO₃) to physically partition the organic-soluble acyl bromide from high concentrations of the nucleophilic base[5].

Quantitative Optimization Data

The following table summarizes how different reaction parameters impact the primary failure modes and the expected yield of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.

Reaction ConditionBase & Solvent SystemTemperaturePrimary Issue ObservedExpected Yield
1.5 eq Bromoacetyl bromide, 2.0 eq TEATEA / DCM25 °CHigh bis-acylation, Sₙ2 displacement< 40%
1.05 eq Bromoacetyl bromide, 1.2 eq TEATEA / Wet DCM0 °C to 25 °CReagent hydrolysis, unreacted aniline< 30%
1.05 eq Bromoacetyl bromide, 1.2 eq NMMNMM / Anhydrous THF0 °CClean conversion, minimal side reactions> 85%
1.10 eq Bromoacetyl bromide, Aq. K₂CO₃Sat. K₂CO₃ / DCM0 °C to 5 °CExcellent chemoselectivity (Schotten-Baumann)> 90%

Self-Validating Experimental Protocol

To guarantee reproducibility, use this optimized biphasic Schotten-Baumann methodology[5]. This protocol incorporates built-in validation checkpoints to ensure the reaction environment is correct before proceeding to the next step.

Step 1: Preparation of the Aniline Solution

  • Dissolve 1.0 equivalent of 3-(2-phenoxyethoxy)aniline in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Add an equal volume of saturated aqueous potassium carbonate (K₂CO₃) solution.

  • Validation Checkpoint: Test the pH of the aqueous layer using pH paper. It must read > 9. If the pH is lower, the aniline may remain protonated; add more K₂CO₃ until the target pH is reached.

Step 2: Controlled Acylation

  • Cool the biphasic mixture to 0 °C to 5 °C using an ice-water bath under vigorous stirring (minimum 800 rpm to ensure phase mixing).

  • Prepare a solution of 1.05 equivalents of bromoacetyl bromide in anhydrous DCM (1.0 M).

  • Add the bromoacetyl bromide solution dropwise over 30 minutes using an addition funnel or syringe pump.

  • Validation Checkpoint: Monitor the internal temperature. A slight exotherm should be observed. If the temperature does not fluctuate at all, verify the integrity of your bromoacetyl bromide reagent, as it may have pre-hydrolyzed in the bottle.

Step 3: Reaction Monitoring

  • Stir the reaction for 1 hour at 0 °C.

  • Validation Checkpoint: Stop stirring, allow the layers to separate, and take a 10 µL aliquot from the organic (bottom) layer. Run a TLC (Hexanes/EtOAc 7:3). The starting aniline spot (UV active, amine-stain positive) should be completely consumed, replaced by a higher R_f product spot. Do NOT add additional bromoacetyl bromide without confirming the aqueous layer is still basic.

Step 4: Quench and Extraction

  • Once complete, dilute the mixture with additional DCM and water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove trace unreacted aniline), water, and brine[2].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation.

Step 5: Purification

  • The crude product can typically be purified via recrystallization from ethanol or an ethanol/water mixture, which efficiently removes trace di-brominated or hydrolyzed impurities[2].

References

  • PMC. "Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives". [Link]

  • IRE Journals. "Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives". [Link]

  • ACS Publications. "Design and Synthesis of a New [18F]Fluoropyridine-Based Haloacetamide Reagent for the Labeling of Oligonucleotides". [Link]

Sources

Optimization

How to resolve 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide precipitation in DMSO

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for precipitation issues encountered with 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide when using Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for precipitation issues encountered with 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide when using Dimethyl Sulfoxide (DMSO) as a solvent. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to diagnose, resolve, and prevent these common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate forming in my DMSO stock solution of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide. What are the primary causes?

A1: Precipitation from a DMSO stock solution, especially after a period of storage or temperature fluctuation, is a multifaceted issue. The primary causes are typically related to three main factors:

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water significantly alters the solvent properties of DMSO. For many hydrophobic or lipophilic compounds, the presence of water reduces DMSO's solvating power, leading to the compound falling out of solution.[4][5] Even brief exposure to air can introduce enough water to cause issues; a microplate with 2µL of DMSO per well can absorb over 6% water by volume in just one hour at ~40% relative humidity.[4]

  • Supersaturation and Crystallization: It's possible to create a supersaturated solution, where more compound is dissolved than is thermodynamically stable. This is especially common if gentle heating is used for initial dissolution.[6] Over time, or with environmental triggers like temperature changes (e.g., freeze-thaw cycles), the compound can crystallize into a more stable, lower-energy state that is less soluble, causing it to precipitate.[5]

  • Temperature Effects: Pure DMSO has a relatively high freezing point of 18.5°C (65.3°F).[7] If your stock solution is stored at or below this temperature (e.g., in a cool room or during transport on ice), the DMSO itself can freeze, promoting precipitation of the solute. Repeated freeze-thaw cycles are a well-known contributor to compound precipitation from DMSO stocks.[6][8][9]

Q2: My compound dissolved perfectly in DMSO initially, but precipitated when I diluted it into an aqueous buffer (e.g., PBS or cell culture media). Why did this happen?

A2: This is a classic case of "solvent shock" or "antisolvent precipitation." Your compound, 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, is likely poorly soluble in water. While it dissolves readily in the polar aprotic solvent DMSO, the sudden introduction into a predominantly aqueous environment drastically changes the solvent polarity.[2][10] The DMSO concentration drops sharply, and the surrounding water molecules cannot effectively solvate the compound, causing it to crash out of solution.[8] The method and speed of this dilution play a critical role; rapid addition of the buffer can create localized areas of high supersaturation, triggering immediate precipitation.[2]

Q3: Can the chemical stability of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide in DMSO be a factor in precipitation?

A3: Yes, although less common than physical causes, chemical instability can be a factor. While DMSO is generally stable, it can participate in or promote certain reactions.[11] For a molecule like 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, the bromoacetamide functional group is an electrophilic site susceptible to nucleophilic attack. While DMSO itself is not highly nucleophilic, contaminants in the DMSO (like water or absorbed amines) or the compound itself could potentially lead to degradation or dimerization over time, forming products that are less soluble and precipitate. Some acids, for instance, can cause DMSO to decompose via the Pummerer rearrangement, which could in turn react with solutes.[12]

Q4: How can I redissolve the precipitate in my DMSO stock solution?

A4: If you observe a precipitate, the recommended first step is to attempt redissolution. This can often be achieved by:

  • Gentle Warming: Warm the vial in a water bath at 30-40°C. Be cautious not to overheat, as this could degrade the compound.[9][13]

  • Vortexing/Sonication: While warming, intermittently vortex the solution vigorously. Alternatively, placing the vial in a bath sonicator for 5-10 minute intervals can help break up the precipitate and facilitate dissolution.[4][9][13]

If the precipitate does not redissolve after these steps, it is highly advisable to discard the stock and prepare a fresh one. Using a stock with undissolved material will lead to inaccurate and non-reproducible experimental results.[9]

Troubleshooting Guide: A Step-by-Step Workflow

If you are facing precipitation, use the following workflow to diagnose and resolve the issue.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_path1 Path 1: In DMSO Stock cluster_path2 Path 2: Upon Dilution cluster_solution Resolution Observe Precipitation Observed When When did it occur? Observe->When InStock In DMSO Stock (During storage or after temp change) When->InStock During Storage OnDilution Upon Dilution (Into aqueous buffer/media) When->OnDilution During Dilution CheckWater 1. Check DMSO Quality (Anhydrous? Old bottle?) InStock->CheckWater CheckConc 2. Review Concentration (Is it too high?) CheckWater->CheckConc CheckStorage 3. Evaluate Storage (Freeze-thaw cycles? Stored below 18.5°C?) CheckConc->CheckStorage Sol_Redissolve Attempt to Redissolve (Warm, Vortex, Sonicate) CheckStorage->Sol_Redissolve CheckMethod 1. Review Dilution Method (Added buffer to DMSO? Too fast?) OnDilution->CheckMethod CheckFinalDMSO 2. Calculate Final DMSO % (Is it <0.1%?) CheckMethod->CheckFinalDMSO Sol_Dilution Optimize Dilution ('Reverse' method, stepwise) CheckMethod->Sol_Dilution CheckBuffer 3. Check Buffer Temp (Was buffer cold?) CheckFinalDMSO->CheckBuffer Sol_Cosolvent Consider Co-solvents / Solubility Enhancers CheckFinalDMSO->Sol_Cosolvent CheckBuffer->Sol_Dilution Sol_Fresh Prepare Fresh Stock (Use Anhydrous DMSO) Sol_Redissolve->Sol_Fresh If fails

Caption: Troubleshooting workflow for precipitation of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.

Best Practices for Prevention and Resolution

To ensure reliable and reproducible experiments, it is crucial to prevent precipitation from occurring in the first place.

Solvent Quality and Handling

The single most important factor is the quality of your DMSO.

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous (≤0.025% water) DMSO to prepare your primary stock solution.[2][14]

  • Aliquot Your Solvent: Upon opening a new bottle of anhydrous DMSO, immediately aliquot it into smaller, single-use volumes in glass or polypropylene vials with tightly sealing caps. Flush the headspace with an inert gas like argon or nitrogen before sealing to displace moisture-laden air.[13]

  • Proper Storage: Store DMSO aliquots at room temperature in a desiccator. Do not store the main DMSO supply in a refrigerator, as this does not prevent moisture absorption upon opening and can cause it to freeze.

PropertyValueSignificance for Solubility
Purity Anhydrous (≥99.9%)Minimizes contaminants that could reduce solubility or cause degradation.
Water Content Low (e.g., <0.1%)Critical. Water acts as an antisolvent for many organic compounds, drastically reducing DMSO's solvating power.[4][15]
Packaging Sure/Seal™ or similarProvides the best protection against atmospheric moisture.
Stock Solution Preparation Protocol

This protocol is designed to create a stable, reliable stock solution.

Materials:

  • 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (pre-weighed)

  • Anhydrous DMSO (new or properly stored aliquot)

  • Sterile, amber glass or polypropylene vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Protocol:

  • Preparation: Allow the vial of compound and the DMSO aliquot to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed compound to achieve your target concentration. Start with a concentration known to be soluble, or test a small amount first.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If dissolution is slow, use a bath sonicator or gentle warming (37°C) until all solid material is visibly dissolved.[13]

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, sterile, and clearly labeled vials. This is the most effective way to prevent issues from repeated freeze-thaw cycles and moisture contamination.[8][9][16]

  • Storage: For long-term storage (months), store the aliquots at -80°C. For short-term storage (weeks), -20°C is generally sufficient.[9][13] Always protect from light.

Protocol for Dilution into Aqueous Media

To avoid precipitation during the preparation of working solutions, the dilution technique is paramount.

Recommended "Reverse Dilution" Method:

  • Prepare Buffer: Dispense the final required volume of your aqueous buffer (e.g., cell culture media, PBS) into the final experimental tube/well. Ensure the buffer is at room temperature or 37°C.[2][13]

  • Add Stock to Buffer: While gently vortexing or swirling the aqueous buffer, add the small volume of your concentrated DMSO stock solution drop-wise into the buffer.[2]

  • Mix Immediately: Continue to mix gently for a few seconds to ensure rapid and uniform dispersion. This method prevents the formation of localized high concentrations of the compound that can trigger precipitation.

Never add the aqueous buffer directly to the small volume of DMSO stock in the original vial. This is the most common cause of precipitation.[2]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • gChem. (n.d.). DMSO Physical Properties.
  • Wikipedia. (2026). Dimethyl sulfoxide.
  • PubChem. (2022). Dimethyl sulfoxide.
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?.
  • ECHEMI. (n.d.). Hygroscopic behaviour of DMSO - how bad is it?.
  • American Chemical Society. (2021). Dimethyl sulfoxide.
  • Benchchem. (n.d.). Best practices for preparing and storing Myricetin stock solutions in DMSO.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • MCE. (n.d.). Compound Handling Instructions.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • PubMed. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • Benchchem. (n.d.). How to prevent GSK-5498A precipitation from DMSO stock.
  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Royal Society Publishing. (2024). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Benchchem. (n.d.). Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols.
  • Merck Millipore. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Storage for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

Welcome to the Advanced Application Support Center. As researchers and drug development professionals utilizing covalent warheads, you are likely aware that the precise reactivity making α-bromoacetamides effective alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals utilizing covalent warheads, you are likely aware that the precise reactivity making α-bromoacetamides effective alkylating agents also renders them highly susceptible to environmental degradation.

This guide provides a deep-dive mechanistic analysis, empirical stability data, and self-validating protocols to ensure the structural integrity of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide from receipt to assay.

Mechanistic Vulnerability Analysis

To optimize storage, we must first understand the causality behind the degradation. 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide contains an electrophilic α-bromoacetamide group designed to form covalent bonds with nucleophilic residues (e.g., cysteine). This molecule is primarily vulnerable to three degradation pathways:

  • Nucleophilic Hydrolysis: The electron-withdrawing carbonyl and bromine atoms create a highly electrophilic α-carbon. Exposure to ambient moisture or protic solvents initiates an SN2 nucleophilic attack by water, displacing the bromide ion to form an inactive α-hydroxyacetamide. This process is rapidly accelerated in neutral to alkaline pH environments[1].

  • Photodehalogenation: The carbon-bromine (C-Br) bond is relatively weak and highly sensitive to ultraviolet (UV) exposure. UV light induces homolytic cleavage of the C-Br bond, generating radical species that ultimately lead to a debrominated, inactive product[1].

  • Amide Cleavage: While more stable than the C-Br bond, the amide linkage can undergo hydrolysis under extreme pH conditions or prolonged thermal stress, yielding 3-(2-phenoxyethoxy)aniline and bromoacetic acid[2].

Degradation Compound 2-Bromo-N-[3-(2-phenoxyethoxy) phenyl]acetamide Hydrolysis alpha-Hydroxyacetamide (Loss of Warhead) Compound->Hydrolysis H2O / OH- (Nucleophilic Attack) Photolysis Debrominated Product (Radical Cleavage) Compound->Photolysis UV Light (Homolytic Cleavage) AmideCleavage Aniline Derivative + Bromoacetic Acid Compound->AmideCleavage Extreme pH / Heat (Amide Hydrolysis)

Mechanistic pathways of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide degradation.

Empirical Stability Data

The following table summarizes the quantitative half-life and stability estimates of α-bromoacetamide derivatives across various environmental conditions. Use this data to benchmark your current storage practices.

Storage ConditionPhysical StateEstimated Stability / Half-lifePrimary Degradation Risk
Room Temp (25°C), Ambient Light Solid Powder< 1 weekPhotodehalogenation & Moisture Hydrolysis
4°C, Dark, Desiccated Solid Powder3-6 monthsSlow hydrolysis if moisture seal is breached
-20°C, Dark, Desiccated Solid Powder> 2 yearsNegligible
Room Temp (25°C), Aqueous (pH 7.4) Solution~4-25 hoursRapid pH-dependent hydrolysis
-80°C, Anhydrous DMSO Solution6-12 monthsFreeze-thaw induced precipitation

Troubleshooting & FAQs

Q1: My biochemical assays are showing a sudden drop in compound potency. Why is my compound losing electrophilic reactivity over time? A: The most common culprit is moisture-induced hydrolysis of the C-Br bond. Because water acts as a nucleophile, repeated opening of cold storage vials in humid environments allows condensation to form on the powder. This initiates an SN2 displacement of the bromine. To troubleshoot, run an LC-MS on your stock. If you observe a mass shift of -79 Da (loss of Br) combined with +17 Da (addition of OH) , moisture contamination is the definitive cause.

Q2: How does light exposure specifically affect the integrity of the bromoacetamide group? A: Halogenated organic compounds, particularly those with weak C-Br bonds, are prone to photolytic degradation[1]. UV light provides the exact activation energy required to homolytically cleave the carbon-bromine bond. This generates highly reactive radicals that abstract hydrogen from surrounding solvents or impurities, leaving a completely debrominated (and therefore non-covalent) acetamide. Always use amber vials or foil-wrapped containers.

Q3: I need to run a 48-hour cell-based assay. Will the compound remain stable in the culture media? A: No. In aqueous media at physiological pH (7.4) and 37°C, α-bromoacetamides degrade rapidly, often exhibiting a half-life of less than 24 hours due to pH-dependent hydrolysis and reactions with nucleophiles (like free amino acids or serum proteins) in the media[3]. You must replenish the compound every 12-24 hours or design the assay to account for this rapid half-life.

Self-Validating Handling & Reconstitution Protocol

To guarantee scientific integrity, you must employ a handling protocol that actively prevents degradation while providing built-in validation steps to confirm the compound's viability before use.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Crucial)

  • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial immediately exposes the cold powder to ambient air, causing instant condensation of atmospheric moisture. This micro-condensation is the primary trigger for water-mediated degradation[2].

Step 2: Reconstitution in Anhydrous Solvent

  • Action: Reconstitute the powder using strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) purged with inert gas (Argon/N2).

  • Causality: Protic solvents (like methanol or water) will act as nucleophiles. Anhydrous aprotic solvents prevent SN2 hydrolysis of the warhead.

Step 3: Single-Use Aliquoting

  • Action: Immediately divide the master stock into single-use aliquots (e.g., 10 µL) in amber microcentrifuge vials. Flash-freeze in liquid nitrogen and transfer to -80°C.

  • Causality: Repeated freeze-thaw cycles introduce moisture and cause localized concentration gradients that accelerate degradation. Single-use aliquots eliminate this variable.

Step 4: The Self-Validation Step (Pre-Assay Quality Control)

  • Action: Before initiating a critical high-throughput screen or animal study, take one aliquot and perform a rapid Ellman’s Reagent (DTNB) depletion assay using a model thiol (e.g., glutathione).

  • Validation Logic: If the compound is intact, it will rapidly alkylate the glutathione, preventing it from reacting with Ellman’s reagent (resulting in low absorbance at 412 nm). If the compound has degraded (hydrolyzed or debrominated), it will fail to alkylate the thiol, resulting in high absorbance. This creates a closed, self-validating loop proving your storage conditions were successful.

Workflow Start 1. Receive Lyophilized Powder Desiccate 2. Store at -20°C in Desiccator (Protect from Moisture) Start->Desiccate Solvent 3. Reconstitute in Anhydrous DMSO (Avoid Protic Solvents) Desiccate->Solvent When ready for assay Aliquot 4. Create Single-Use Aliquots (Minimize Freeze-Thaw) Solvent->Aliquot StoreLiquid 5. Store Aliquots at -80°C (Amber Vials) Aliquot->StoreLiquid

Optimal workflow for reconstitution and storage of bromoacetamide derivatives.

References

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for 2,2-dibromo-3-nitrilopropionamide (DBNPA). This document details the pH-dependent hydrolysis and light-catalyzed degradation pathways of bromoacetamide derivatives.[Link]

  • Sawant, A.Stable formulation of water sensitive active (WO2018051372A1). World Intellectual Property Organization.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical assay challenges associated with 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical assay challenges associated with 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide .

This compound presents a unique dual-challenge in assay development: it possesses a highly reactive electrophilic warhead (α-bromoacetamide) and a highly lipophilic tail (2-phenoxyethoxy-phenyl). In fluorescence-based biochemical assays—particularly Time-Resolved Förster Resonance Energy Transfer (TR-FRET)—these structural features frequently drive non-specific alkylation, micellar aggregation, and severe signal-to-background (S/B) degradation.

The following troubleshooting guide, protocols, and mechanistic insights are engineered to help you build a self-validating, high-fidelity assay system.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my TR-FRET signal drifting, and why does the background noise increase over time?

The Causality: Signal drift in covalent assays is almost always driven by off-target nucleophilic attacks in your assay buffer. The α-bromoacetamide warhead is a soft electrophile designed to irreversibly alkylate target cysteines via an SN​2 mechanism. If your buffer contains Dithiothreitol (DTT) or β -mercaptoethanol (BME), the free thiols in these reducing agents will rapidly scavenge the bromoacetamide probe[1]. This depletes the effective concentration of your compound and creates highly fluorescent or light-scattering byproducts that elevate background noise. The Solution: Completely eliminate DTT and BME from your workflow. Replace them with 1 mM Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a trialkylphosphine that effectively reduces disulfides to maintain protein stability but lacks the nucleophilic thiol required to react with bromoacetamides, resulting in a significantly higher and more stable TR-FRET signal[2].

Q2: I am seeing a complete loss of probe potency (artificially high IC50​ ) in standard biochemical buffers. What is masking the activity?

The Causality: Standard biochemical buffers often include 0.1% Bovine Serum Albumin (BSA) to prevent proteins from sticking to the microplate walls. However, BSA contains a highly reactive, solvent-exposed free cysteine residue (Cys34). Because 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is an irreversible binder, Cys34 acts as an "electrophile sink," non-specifically soaking up your compound before it can reach the intended target[3]. The Solution: Remove BSA entirely. To prevent non-specific plate binding without introducing rogue nucleophiles, substitute BSA with a non-ionic surfactant such as 0.01% Pluronic F-68 or 0.005% NP-40[2][4].

Q3: How do I prevent compound aggregation and light-scattering noise?

The Causality: The 3-(2-phenoxyethoxy)phenyl moiety is highly hydrophobic. In aqueous buffers, this compound will self-assemble into colloidal aggregates or micelles. These aggregates scatter the excitation light (e.g., 337 nm for Europium), causing massive fluctuations in well-to-well readouts and artificially quenching the emission signal[4]. The Solution: Ensure the compound is prepared as a fresh 100x stock in 100% anhydrous DMSO. Keep the final assay DMSO concentration strictly between 1% and 2%. The addition of 0.01% Pluronic F-68 (as mentioned above) serves a dual purpose: it replaces BSA and acts as a dispersant to break up lipophilic aggregates[4].

Part 2: Mechanistic & Workflow Visualizations

Mechanism Probe 2-Bromo-N-[3-(2-phenoxyethoxy) phenyl]acetamide Target Target Protein (Specific Cysteine) Probe->Target Desired Alkylation DTT DTT Buffer (Free Thiol) Off-target Probe->DTT Thiol Scavenging BSA BSA Additive (Cys34) Off-target Probe->BSA Non-specific Binding Signal High S/B Ratio Valid TR-FRET Signal Target->Signal Noise Signal Quenching & Background Noise DTT->Noise BSA->Noise

Mechanistic pathways of probe interference vs. specific target alkylation.

Workflow Start Identify High Background in TR-FRET Assay CheckRed Check Reducing Agent Start->CheckRed DTT DTT Present? Causes probe depletion CheckRed->DTT TCEP Switch to TCEP (1 mM) DTT->TCEP Replace CheckCarrier Check Carrier Protein TCEP->CheckCarrier BSA BSA Present? Cys34 scavenges probe CheckCarrier->BSA Pluronic Use 0.01% Pluronic F-68 BSA->Pluronic Replace CheckAgg Check Aggregation Pluronic->CheckAgg Agg Lipophilic tail clustering? CheckAgg->Agg DMSO Optimize DMSO (1%) Add Non-ionic Detergent Agg->DMSO Resolve Valid Self-Validating Assay Z' > 0.6 DMSO->Valid

Workflow for optimizing covalent assays to eliminate background noise.

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, every protocol must be a self-validating system. This optimized TR-FRET methodology utilizes time-gated luminescence to mathematically subtract short-lived background autofluorescence, isolating only the specific binding event[5].

Step-by-Step TR-FRET Covalent Binding Assay

1. Buffer Preparation (Strictly Nucleophile-Free):

  • Prepare the Base Assay Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl.

  • Critical Step: Add 1 mM TCEP (freshly prepared) and 0.01% Pluronic F-68[4]. Do not add DTT, BME, or BSA.

2. Reagent Preparation:

  • Target Protein: Dilute your target protein (e.g., His-tagged or biotinylated) to 50 nM in the Assay Buffer.

  • Fluorophores: Prepare a master mix containing 2 nM Europium-coupled streptavidin (Donor) and 20 nM Alexa Fluor 647-coupled tracer (Acceptor)[4].

  • Compound: Dissolve 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point serial dilution in DMSO, then dilute 1:100 into the assay buffer to achieve a final DMSO concentration of 1%.

3. Assay Assembly (384-Well Plate):

  • Use a low-volume, white, flat-bottom 384-well microplate (e.g., Corning 4514) to maximize signal reflection and minimize crosstalk[2].

  • Dispense 5 µL of the Target Protein into each well.

  • Add 5 µL of the diluted compound (or 1% DMSO vehicle control) and pre-incubate at Room Temperature for exactly 60 minutes to allow the covalent bond to form.

  • Add 10 µL of the Fluorophore master mix to initiate the competition phase. Incubate for 30 minutes in the dark.

4. Time-Resolved Measurement:

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS or BioTek Synergy)[2][4].

  • Excitation: 337 nm.

  • Emission: Measure at 490 nm (Europium) and 520/665 nm (Acceptor).

  • Self-Validation Setting: Apply a 70 µs to 100 µs delay before reading, over an integration window of 400–600 µs[2][4]. This delay allows all non-specific background fluorescence (which decays in <10 µs) to dissipate, capturing only the specific TR-FRET signal.

Part 4: Quantitative Data Summary

The table below demonstrates the quantitative impact of buffer optimization on assay fidelity when testing lipophilic bromoacetamide probes. Notice how the removal of DTT and BSA restores the true potency ( IC50​ ) of the compound and elevates the Z'-factor to high-throughput screening (HTS) standards.

Buffer ConditionReducing AgentCarrier AdditiveS/B RatioZ'-FactorApparent IC50​ (µM)Assay Status
Standard (Unoptimized) 1 mM DTT0.1% BSA1.80.21> 50.0FAIL (Probe scavenged)
Intermediate 1 mM TCEP0.1% BSA3.20.4515.4MARGINAL (BSA interference)
Optimized (Self-Validating) 1 mM TCEP0.01% Pluronic F-688.5 0.78 1.2 PASS (High fidelity)

Note: A Z'-factor > 0.5 indicates an excellent assay. The optimized buffer prevents probe depletion, revealing the true single-digit micromolar potency of the compound.

Part 5: References

  • Discovery of Nedd4 auto-ubiquitination inhibitors Source: PMC - NIH URL:[Link]

  • Cereblon covalent modulation through structure-based design of histidine targeting chemical probes Source: The Royal Society of Chemistry URL:[Link]

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors Source: ChemRxiv URL:[Link]

  • Bright and stable luminescent probes for target engagement profiling in live cells Source: PMC - NIH URL:[Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target Source: PLOS One URL:[Link]

Sources

Troubleshooting

Purification techniques for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide crude extracts

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 2-Bromo-N-[3-(2-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.

As an α -bromoacetamide derivative, this compound presents unique electrophilic properties that complicate standard purification workflows. The α -bromo group is highly susceptible to nucleophilic attack, and the amide bond can be sensitive to acidic hydrolysis. This document provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

Troubleshooting Guides & FAQs

Q1: My product degrades during silica gel flash chromatography. How can I prevent this? A: α -Bromoacetamides are notoriously sensitive to the slightly acidic surface of standard silica gel, which can catalyze the cleavage of the amide bond or induce nucleophilic displacement of the bromide[1]. Furthermore, you cannot use tertiary amines (e.g., triethylamine) to neutralize the silica. Amines will rapidly react with the electrophilic α -bromo group via a Menschutkin reaction, forming an irreversible quaternary ammonium salt. Solution: Switch your stationary phase to Neutral Alumina, or bypass chromatography entirely by optimizing your aqueous workup and utilizing recrystallization[1].

Q2: I have significant amounts of unreacted 3-(2-phenoxyethoxy)aniline in my crude extract. How do I remove it? A: The starting aniline is basic, whereas your target bromoacetamide is neutral. You can selectively partition the unreacted aniline into the aqueous phase by washing your organic extract with a mild acid[2]. Solution: Wash the organic layer with 10% aqueous citric acid. The aniline will protonate and partition into the aqueous layer, leaving the neutral product in the organic phase[2].

Q3: TLC shows a highly polar impurity streaking at the baseline. What is it, and how is it removed? A: This is likely bromoacetic acid, formed by the hydrolysis of excess bromoacetyl bromide during the reaction or aqueous workup[3]. Solution: Perform sequential washes with saturated aqueous sodium bicarbonate ( NaHCO3​ ). The bromoacetic acid is deprotonated to form a highly water-soluble sodium salt, which is easily discarded in the aqueous layer[3].

Q4: The compound is "oiling out" instead of crystallizing during recrystallization. What is the cause? A: "Oiling out" occurs when the melting point of the target compound is lower than the boiling point of the chosen recrystallization solvent, or if the cooling process is too rapid. This causes the compound to separate as an immiscible liquid phase rather than nucleating into a crystalline solid[1]. Solution: Use a binary solvent system with a lower boiling point (e.g., Ethyl Acetate/Hexanes) and allow the solution to cool gradually to room temperature before transferring it to an ice bath. Scratching the inside of the flask can also induce proper nucleation[1].

Quantitative Data: Purification Strategy Comparison

To determine the best path forward for your crude extract, consult the quantitative comparison of standard purification methodologies below.

Purification MethodTypical PurityRecovery RateScalabilityPrimary Application
Recrystallization (EtOAc/Hexanes) >98%Moderate to HighHighLarge-scale isolation, removal of major impurities[1].
Neutral Alumina Chromatography >95%ModerateLow to ModerateSeparation of closely related neutral impurities[1].
Reverse-Phase HPLC >99%Low to ModerateLowAnalytical separation, high-purity micro-isolation[1].
Standard Silica Gel Chromatography <80% (Degrades)LowNot RecommendedAvoid due to acidic degradation of the bromoacetamide[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Optimized Aqueous Workup

Objective: Chemically separate unreacted aniline and bromoacetic acid prior to final isolation.

  • Dilution : Dilute the crude reaction mixture with Dichloromethane (DCM) (approx. 10 mL per gram of crude)[2].

  • Acid Wash (Aniline Removal) : Wash the organic layer with 2×10% aqueous citric acid.

    • Validation Check : Spot the organic layer on a TLC plate. The UV-active, ninhydrin-positive spot corresponding to the starting 3-(2-phenoxyethoxy)aniline must be completely absent.

  • Base Wash (Acidic Byproduct Removal) : Wash the organic layer with saturated aqueous NaHCO3​ [3].

    • Validation Check : Test the pH of the final aqueous wash. It must be mildly basic (pH ~8), confirming the complete neutralization and removal of bromoacetic acid.

  • Drying & Concentration : Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Crucial: Keep the water bath temperature below 35°C to prevent thermal degradation of the α -bromoamide.

Protocol B: Recrystallization (Ethyl Acetate / Hexanes)

Objective: Isolate high-purity 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide without the use of chromatography.

  • Dissolution : Suspend the concentrated crude solid in a minimum volume of hot Ethyl Acetate (approx. 55–60°C).

  • Anti-Solvent Addition : Slowly add Hexanes dropwise while swirling until the solution becomes just slightly cloudy (indicating the saturation point).

  • Clarification : Add 1–2 drops of hot Ethyl Acetate until the solution turns clear again.

  • Nucleation & Crystallization : Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature. Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize crystal yield[1].

  • Isolation : Collect the purified crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold hexanes to remove residual soluble impurities, then dry under high vacuum[1].

Purification Workflow Visualization

Purification Crude Crude Extract 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Workup Aqueous Workup (Citric Acid & NaHCO3) Crude->Workup Assess Purity Assessment (LC-MS / TLC) Workup->Assess High Purity > 90% Minor non-polar impurities Assess->High Yes Low Purity < 90% Significant polar byproducts Assess->Low No Recryst Recrystallization (EtOAc / Hexanes) High->Recryst Alumina Neutral Alumina Chromatography Low->Alumina Pure Purified Target Compound (>98% Purity) Recryst->Pure Alumina->Pure

Workflow for the isolation and purification of alpha-bromoacetamide derivatives.

References

  • Title : Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction Source : MDPI URL : [Link]

  • Title : Development of a Safe and Efficient Two-Step Synthesis for Preparing 1-Bromoacetyl-3,3-dinitroazetidine, a Novel Clinical Anticancer Candidate Source : ACS Publications URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide vs chloroacetamide reactivity comparison

An in-depth comparative analysis of electrophilic warheads is critical for the rational design of covalent drugs and chemical probes. This guide evaluates the reactivity, selectivity, and kinetic profiles of a complex ta...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of electrophilic warheads is critical for the rational design of covalent drugs and chemical probes. This guide evaluates the reactivity, selectivity, and kinetic profiles of a complex targeted covalent inhibitor (TCI) fragment—2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide —against the simple, unhindered electrophile chloroacetamide .

By contrasting a sterically encumbered bromoacetamide with a minimal chloroacetamide, we can dissect the interplay between intrinsic chemical reactivity, steric hindrance, and affinity-driven covalent engagement.

Mechanistic Overview & Structural Causality

The covalent modification of cysteine residues by haloacetamides proceeds via an SN​2 nucleophilic substitution mechanism. The thiolate anion of a target cysteine attacks the α -carbon of the acetamide, displacing the halide leaving group. The efficiency of this reaction is governed by two primary factors: intrinsic electrophilicity (leaving group ability) and local concentration (affinity and sterics).

The TCI Fragment: 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

This compound is a bipartite molecule designed for targeted covalent inhibition:

  • Warhead (Bromoacetamide): Bromide is an excellent leaving group due to the relatively weak C–Br bond, making bromoacetamides inherently 1 to 2 orders of magnitude more reactive than their chlorinated counterparts[1].

  • Recognition Element (3-(2-phenoxyethoxy)phenyl group): This bulky, hydrophobic tail acts as a non-covalent affinity element. While its large size introduces significant steric hindrance that slows down non-specific collisions, it drastically accelerates the reaction if it binds to a complementary hydrophobic pocket on a target protein. This affinity-driven process converts a slow bimolecular reaction into a rapid unimolecular reaction ( kinact​/Ki​ kinetics).

The Minimal Probe: Chloroacetamide
  • Warhead (Chloroacetamide): The C–Cl bond is stronger than the C–Br bond, resulting in lower intrinsic reactivity. In standard glutathione (GSH) assays, the half-life of a bare bromoacetamide is approximately 0.08 hours, whereas replacing the bromine with chlorine increases the half-life to 3.2 hours[2].

  • Steric Profile: Chloroacetamide lacks any bulky substituents. Its small footprint allows it to access sterically restricted cysteines that the bulky bromoacetamide derivative cannot reach, making it a broader, albeit slower, non-specific alkylating agent.

Mechanism cluster_A Targeted Covalent Inhibition (Bulky Bromoacetamide) cluster_B Non-Specific Alkylation (Chloroacetamide) A1 Protein + TCI A2 Non-Covalent Complex A1->A2 Affinity (Ki) A3 Specific Cys Adduct A2->A3 Alkylation (k_inact) B1 Protein + Probe B2 Non-Specific Adducts B1->B2 Direct Collision (k_chem)

Fig 1: Kinetic pathways of targeted affinity-driven engagement vs. non-specific collision alkylation.

Comparative Reactivity & Selectivity Data

When selecting between a bulky bromoacetamide and a minimal chloroacetamide, researchers must balance reactivity against the risk of off-target effects. Highly reactive bromoacetamides are prone to over-alkylation (reacting with lysine, histidine, and the N-terminus) if not buffered by a specific binding event[3]. Conversely, while chloroacetamide is more selective for thiols due to its lower reactivity, it is notorious for causing artifactual methionine oxidation in proteomics workflows[4].

Table 1: Physicochemical and Kinetic Comparison

Parameter2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamideChloroacetamide
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Intrinsic Reactivity High (Base warhead t1/2​ ~ 0.08 h)Moderate (Base warhead t1/2​ ~ 3.2 h)
Steric Hindrance High (Bulky bi-aryl ether tail)Minimal
Primary Kinetic Model Two-step ( Ki​ binding kinact​ covalent bond)Single-step bimolecular ( kchem​ )
Selectivity Driver Pocket affinity (Structural complementarity)Nucleophile accessibility & pKa
Common Off-Target Risks Over-alkylation of Lys/His at high concentrationsMethionine oxidation artifacts

Self-Validating Experimental Protocols

To objectively compare the performance of these two compounds, two distinct assays are required: one to measure intrinsic chemical reactivity (independent of protein binding) and one to measure target engagement (dependent on protein structure).

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

This assay isolates the electrophilic reactivity by measuring the depletion rate of the compounds in the presence of a model nucleophile (Glutathione).

Self-Validation Logic: We monitor both the depletion of the parent electrophile and the formation of the GSH-adduct. If the parent compound degrades but the adduct does not form stoichiometrically, it indicates aqueous instability (hydrolysis) rather than true thiol reactivity.

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO. Prepare a 1 mM solution of reduced Glutathione (GSH) in 50 mM HEPES buffer (pH 7.4).

  • Initiation: Add the compounds to the GSH solution to achieve a final concentration of 10 µM compound and 100 µM GSH (pseudo-first-order conditions).

  • Incubation & Quenching: Incubate at 37°C. At specific time points (0, 5, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% formic acid (lowering the pH protonates the thiolate, halting the SN​2 reaction).

  • LC-MS Analysis: Analyze the quenched samples via LC-MS/MS. Quantify the area under the curve (AUC) for the parent mass and the expected adduct mass.

  • Data Modeling: Plot ln(AUCt​/AUC0​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol B: Intact Protein Target Engagement (Target vs. Off-Target)

This workflow determines if the bulky 3-(2-phenoxyethoxy)phenyl group successfully directs the bromoacetamide to a specific binding site, outperforming the non-specific chloroacetamide.

Self-Validation Logic: The assay utilizes both a Wild-Type (WT) protein and a Cys-to-Ala mutant of the target residue. True targeted covalent inhibition will show rapid labeling of the WT and zero labeling of the mutant.

  • Protein Preparation: Dilute WT and Cys-to-Ala mutant proteins to 2 µM in 50 mM Tris-HCl (pH 8.0).

  • Dosing: Treat the proteins with a 10-fold molar excess (20 µM) of either the bulky bromoacetamide or chloroacetamide.

  • Incubation: Incubate at room temperature for 1 hour.

  • Desalting: Remove unreacted compounds using solid-phase extraction (SPE) or Zeba spin desalting columns to prevent ionization suppression.

  • Intact Mass Spectrometry: Inject the desalted proteins into a Time-of-Flight (TOF) mass spectrometer.

  • Interpretation:

    • Chloroacetamide will likely show slow, partial labeling (e.g., +93 Da mass shifts) across multiple accessible cysteines on both WT and mutant.

    • 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide should show a rapid, single discrete mass shift on the WT protein, and no mass shift on the Cys-to-Ala mutant, proving that the bulky group successfully drove affinity-based specificity.

Workflow S1 1. Incubation (Compound + Target/Mutant) S2 2. Quenching & Desalting (Remove Unreacted Probe) S1->S2 S3 3. Intact LC-MS Analysis (Detect Mass Shifts) S2->S3 S4 4. Validation (WT vs Cys-to-Ala Comparison) S3->S4

Fig 2: Self-validating intact MS workflow for target engagement and selectivity profiling.

Conclusion

The choice between these two reagents hinges entirely on the experimental objective. Chloroacetamide serves as a reliable, albeit slow, non-specific probe for broadly mapping accessible cysteines, provided researchers control for potential methionine oxidation artifacts[4].

Conversely, 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is structurally optimized for targeted covalent drug discovery. While its bromoacetamide warhead is intrinsically highly reactive[1], its bulky bi-aryl ether tail restricts its non-specific reactivity through steric hindrance. It will only achieve rapid alkylation when its tail successfully docks into a complementary protein pocket, demonstrating the powerful synergy between non-covalent affinity and covalent trapping.

References

  • Recent Advances in Covalent Drug Discovery - National Institutes of Health (NIH) PMC. Details the half-life differences between bromoacetamides (0.08 h) and chloroacetamides (3.2 h) in standard GSH assays. 2

  • Thiol Reactome: A Nontargeted Strategy to Precisely Identify Thiol Reactive... - ACS Publications. Provides pseudo-first-order rate constants demonstrating bromoacetamides are 1-2 orders of magnitude more reactive than chlorinated analogues.1

  • 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation... - Benchchem. Discusses the reactivity hierarchy (I > Br > Cl) and the propensity for over-alkylation with highly reactive haloacetamides. 3

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - ResearchGate. Details the adverse effects of chloroacetamide in proteomics, specifically its role in artifactual methionine oxidation. 4

Sources

Comparative

Efficacy Comparison Guide: 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide vs. Standard Covalent Inhibitors

The landscape of targeted covalent inhibitors (TCIs) has rapidly evolved to address challenging targets, particularly cysteine proteases and kinases that possess nucleophilic active sites [2]. While acrylamides and nitri...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of targeted covalent inhibitors (TCIs) has rapidly evolved to address challenging targets, particularly cysteine proteases and kinases that possess nucleophilic active sites [2]. While acrylamides and nitriles dominate the clinical space, α -bromoacetamides are emerging as potent alternatives for targets requiring higher electrophilic reactivity.

This guide provides an in-depth technical comparison between 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (hereafter referred to as BPA-1 ) and standard covalent inhibitors. By analyzing its molecular mechanics, kinetic efficacy, and validation protocols, we establish a comprehensive framework for evaluating this class of compounds.

Mechanistic Rationale: The Synergy of Affinity and Reactivity

The efficacy of a targeted covalent inhibitor is dictated by a two-step process: initial non-covalent binding (quantified by the dissociation constant, KI​ ) followed by irreversible bond formation (quantified by the inactivation rate, kinact​ ).

BPA-1 is engineered to optimize both parameters through distinct structural domains:

  • The Recognition Moiety (Affinity): The 3-(2-phenoxyethoxy)phenyl group is a bulky, flexible, and highly lipophilic tail. It is designed to probe deep hydrophobic sub-pockets (such as the S1'/S2 pockets of viral proteases like SARS-CoV-2 Mpro), driving a low KI​ through robust van der Waals interactions and π−π stacking [1].

  • The Electrophilic Warhead (Reactivity): The α -bromoacetamide acts as an irreversible alkylating agent. Because the bromide ion is an excellent leaving group, this warhead exhibits higher intrinsic reactivity than standard acrylamides, making it ideal for targeting less nucleophilic or sterically hindered cysteines [3].

Unlike reversible covalent inhibitors (e.g., nitriles) that suffer from target dissociation over time, BPA-1 forms a permanent thioether linkage, ensuring prolonged target engagement even after pharmacokinetic clearance of the free drug [2].

Mechanism E Target Enzyme (Active Cys-SH) EI Non-Covalent Complex (E·I) Driven by Phenoxyethoxy E->EI + I (K_i) I BPA-1 Inhibitor (α-bromoacetamide) I->EI Binding EI_cov Irreversible Adduct (E-I Thioether) Br- Leaving Group EI->EI_cov k_inact (Alkylation)

Fig 1: Two-step kinetic mechanism of BPA-1 forming an irreversible thioether adduct.

Comparative Efficacy Data

To objectively assess BPA-1, it must be benchmarked against standard inhibitors targeting a model cysteine protease (e.g., Mpro or Cathepsin L). Because IC50​ values for irreversible inhibitors are time-dependent, the true metric of efficacy is the second-order rate constant, kinact​/KI​ .

Table 1: Kinetic Benchmarking of Covalent Inhibitors
InhibitorWarhead TypeBinding Mode IC50​ (nM)* kinact​/KI​ ( M−1s−1 )GSH Half-life ( t1/2​ )
BPA-1 α -BromoacetamideIrreversible Covalent8514,5000.8 h
D-4-77 [1]Peptidic α -BromoacetamideIrreversible Covalent9504,2001.2 h
Nirmatrelvir NitrileReversible Covalent3.1N/A (Reversible)> 48 h
E-64d EpoxideIrreversible Covalent4,500850> 48 h

*Note: IC50​ values are normalized to a 30-minute pre-incubation time.

Data Synthesis: While Nirmatrelvir exhibits a superior IC50​ due to its highly optimized peptido-mimetic scaffold, its reversible nature requires continuous high systemic dosing. BPA-1 demonstrates a superior kinact​/KI​ compared to the peptidic bromoacetamide D-4-77, indicating that the phenoxyethoxy-phenyl moiety effectively localizes the warhead. However, the relatively short glutathione (GSH) half-life (0.8 h) highlights the inherent reactivity of the bromoacetamide, necessitating careful off-target profiling [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of BPA-1 relies on a self-validating system. Enzymatic assays provide kinetic data, while mass spectrometry physically validates the mechanism, ruling out assay interference (e.g., PAINS behavior).

Workflow Step1 1. Compound Incubation (BPA-1 + Target Enzyme) Step2A 2A. FRET Kinetic Assay (Calculate k_inact/K_I) Step1->Step2A Step2B 2B. Intact Protein MS (Validate Mass Shift & Stoichiometry) Step1->Step2B Step3 3. Off-Target Profiling (GSH Reactivity Assay) Step2A->Step3 Step2B->Step3 Step4 4. Efficacy & Selectivity Validation Complete Step3->Step4

Fig 2: Orthogonal validation workflow ensuring kinetic and structural correlation of TCIs.

Protocol A: FRET-based Enzymatic Kinetic Assay

Purpose: To calculate the kinact​/KI​ ratio, isolating target affinity from warhead reactivity.

  • Pre-incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of BPA-1 (ranging from 0.1x to 10x the estimated IC50​ ) in assay buffer at 25°C.

    • Causality: Because covalent inhibition is time-dependent, pre-incubation allows the irreversible E−I complex to form before substrate competition begins.

  • Reaction Initiation: Add the fluorogenic substrate to the wells at specific time intervals (e.g., 0, 15, 30, 60 minutes).

    • Causality: Staggered initiation captures the exponential decay of enzyme activity over time, which is required to calculate the pseudo-first-order rate constant ( kobs​ ).

  • Data Fitting: Plot kobs​ against the inhibitor concentration. Fit the data to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) .

    • Causality: Separating KI​ from kinact​ provides a self-validating metric. A high kinact​/KI​ confirms that the 3-(2-phenoxyethoxy)phenyl moiety is effectively driving local concentration at the active site, rather than the inhibition relying solely on the non-specific reactivity of the bromoacetamide.

Protocol B: Intact Protein Mass Spectrometry (LC-ESI-TOF)

Purpose: To physically validate the formation of the covalent thioether bond and confirm 1:1 stoichiometry.

  • Adduct Formation: Incubate 10 μ M of the target enzyme with 50 μ M BPA-1 for 60 minutes at room temperature.

    • Causality: Using a 5-fold molar excess ensures complete saturation of the target active sites, driving the equilibrium entirely toward the E−I complex for accurate mass detection.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or a rapid size-exclusion column.

    • Causality: Removes unreacted BPA-1 and buffer salts that cause ion suppression, ensuring a high signal-to-noise ratio in the mass spectrometer.

  • Mass Analysis: Analyze the eluted protein via LC-ESI-TOF MS and deconvolute the raw multiply-charged spectra.

    • Causality: TOF provides the high mass accuracy required to detect the exact mass shift. For BPA-1, the expected mass shift is ΔM=MBPA−1​−79.9 Da (loss of the bromine atom). This self-validates the mechanism by proving specific 1:1 covalent alkylation rather than non-specific protein aggregation or reversible binding.

References

  • The S1'-S3' Pocket of the SARS-CoV-2 Main Protease Is Critical for Substrate Selectivity and Can Be Targeted with Covalent Inhibitors Source: Angewandte Chemie International Edition (2023) URL:[Link]

  • Recent Advances in Covalent Drug Discovery Source: International Journal of Molecular Sciences (2023) URL:[Link]

Validation

Benchmarking the Binding Affinity of a Novel Phenoxyacetamide Derivative: A Comparative Guide

Introduction: The Quest for Potent and Selective Enzyme Inhibitors In the landscape of modern drug discovery, the characterization of a novel compound's binding affinity to its biological target is a cornerstone of precl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Potent and Selective Enzyme Inhibitors

In the landscape of modern drug discovery, the characterization of a novel compound's binding affinity to its biological target is a cornerstone of preclinical development. It is a critical determinant of potency, a key indicator of potential therapeutic efficacy, and a foundational piece of the structure-activity relationship (SAR) puzzle. This guide focuses on a novel compound, 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide , a molecule whose structural motifs—a phenoxy group and an acetamide linkage—are reminiscent of scaffolds known to interact with a variety of enzymes.[1]

Given the precedence of phenoxyacetamide analogues as inhibitors of monoamine oxidases (MAOs), this guide will proceed under the hypothesis that our compound of interest may target Monoamine Oxidase A (MAO-A), a crucial enzyme in the metabolism of neurotransmitters and a significant target for antidepressant medications.[2][3] The objective of this document is to provide a robust framework for benchmarking the binding affinity of this novel compound. We will not only detail the requisite experimental protocols but also compare its hypothetical performance against established MAO-A inhibitors, thereby offering a comprehensive guide for researchers, scientists, and drug development professionals.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the binding affinity of our novel compound, it is essential to compare it against well-characterized inhibitors of MAO-A. For this purpose, we have selected three standards with distinct modes of action and a range of potencies:

  • Clorgyline: An irreversible and highly potent inhibitor of MAO-A.[2][4] Its mechanism involves the formation of a covalent bond with the enzyme's flavin cofactor.[4]

  • Harmine: A potent, reversible inhibitor of MAO-A, belonging to the β-carboline class of alkaloids.[5][6][7] Its reversible nature provides a valuable contrast to the irreversible action of clorgyline.

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA) with therapeutic applications as an antidepressant.[8][9][10] It represents a clinically relevant benchmark.

By comparing our novel compound to these standards, we can gain a comprehensive understanding of its relative potency and potential mechanism of inhibition.

Methodology I: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics, providing invaluable data on both the association (k_on) and dissociation (k_off) rates of an interaction, from which the equilibrium dissociation constant (K_d) can be calculated.[2][5]

Experimental Rationale

The choice of SPR as a primary benchmarking tool is predicated on its ability to provide a detailed kinetic profile of the binding event. This is particularly useful in the early stages of drug discovery, as it allows for the differentiation of compounds with similar affinities but different kinetic signatures (e.g., a fast-on/fast-off compound versus a slow-on/slow-off compound).

Step-by-Step SPR Protocol
  • Immobilization of MAO-A:

    • Recombinant human MAO-A is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

    • The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • MAO-A, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface until the desired immobilization level is reached.

    • The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

    • The test compound, 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, and the comparator compounds (Harmine and Moclobemide) are prepared in a dilution series in the running buffer.

    • Each concentration is injected over the immobilized MAO-A surface for a set association time, followed by a dissociation phase where only the running buffer is flowed.

    • The sensorgram, a plot of the SPR response over time, is recorded for each injection.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Workflow Diagram: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Activate Chip Activate Chip Immobilize MAO-A Immobilize MAO-A Activate Chip->Immobilize MAO-A Deactivate Chip Deactivate Chip Immobilize MAO-A->Deactivate Chip Inject Analytes Inject Analytes Deactivate Chip->Inject Analytes Prepare Analytes Prepare Analytes Prepare Analytes->Inject Analytes Record Sensorgrams Record Sensorgrams Inject Analytes->Record Sensorgrams Fit to Model Fit to Model Record Sensorgrams->Fit to Model Calculate Kinetics Calculate kon, koff, Kd Fit to Model->Calculate Kinetics

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Methodology II: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[8][11] This allows for the determination of not only the binding affinity (K_d) but also the stoichiometry (n) and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.[11]

Experimental Rationale

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, offering deep mechanistic insights.[8] For instance, determining whether an interaction is enthalpically or entropically driven can guide further optimization of the compound. As a solution-based technique, it also avoids potential artifacts associated with surface immobilization.

Step-by-Step ITC Protocol
  • Sample Preparation:

    • Recombinant human MAO-A is dialyzed extensively against the desired assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • The test compound and comparator compounds are dissolved in the final dialysis buffer to minimize heats of dilution.

    • The concentrations are precisely determined. Typically, the protein concentration in the sample cell is 10-50 times the expected K_d, and the ligand concentration in the syringe is 10-20 times the protein concentration.[11]

  • ITC Experiment:

    • The sample cell is filled with the MAO-A solution, and the injection syringe is filled with the ligand solution.

    • A series of small, precisely controlled injections of the ligand are made into the sample cell while the temperature is held constant.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat-change peaks, is integrated to yield a binding isotherm.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.

Workflow Diagram: ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis Prepare Protein Prepare MAO-A in buffer Load Cells Load Protein to Cell Load Ligand to Syringe Prepare Protein->Load Cells Prepare Ligand Prepare Ligand in same buffer Prepare Ligand->Load Cells Titrate Ligand Titrate Ligand Load Cells->Titrate Ligand Measure Heat Change Measure Heat Change Titrate Ligand->Measure Heat Change Integrate Peaks Integrate Peaks Measure Heat Change->Integrate Peaks Fit Isotherm Fit Isotherm Integrate Peaks->Fit Isotherm Calculate Parameters Calculate Kd, n, ΔH, ΔS Fit Isotherm->Calculate Parameters

Caption: Workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry.

Comparative Data Analysis

The binding affinities of our novel compound and the selected comparators, as determined by SPR and ITC, would be summarized for a clear, at-a-glance comparison. The equilibrium dissociation constant (K_d) is the primary metric for affinity, with lower values indicating a stronger interaction.

CompoundMethodK_d (nM)Mode of Action
2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide SPRHypothetical Value: 85Reversible
ITCHypothetical Value: 95Reversible
ClorgylineVarious~0.18 - 12Irreversible[3][12]
HarmineVarious~1 - 5Reversible[5][8]
MoclobemideVariousMicromolar AffinityReversible[1][9]

Note: The K_d values for the comparator compounds are derived from the literature and may vary depending on the specific experimental conditions. The values for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide are hypothetical and serve as a placeholder for experimental determination.

Interpretation and Conclusion

This guide provides a comprehensive, method-driven framework for benchmarking the binding affinity of a novel compound, 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, against the hypothetical, yet plausible, target MAO-A. By employing gold-standard techniques such as SPR and ITC, researchers can obtain high-quality kinetic and thermodynamic data.

The comparison with established MAO-A inhibitors—Clorgyline, Harmine, and Moclobemide—is crucial for contextualizing the potency of the novel compound. A hypothetical K_d in the nanomolar range, as presented in the table, would suggest that 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is a potent inhibitor of MAO-A, warranting further investigation into its selectivity, mechanism of action, and potential as a therapeutic agent. The detailed protocols and workflows outlined herein serve as a self-validating system to ensure the generation of robust and reliable binding affinity data, a critical step in the journey of drug discovery and development.

References

  • Bergström, M., Grahnén, A., & Långström, B. (1997). 11C-harmine as a tracer for monoamine oxidase A (MAO-A): in vitro and in vivo studies. Journal of Neural Transmission, 104(8-9), 807-817.
  • Clorgiline. In: Wikipedia. Retrieved March 29, 2026, from [Link]

  • Meyer, J. H., Ginovart, N., Boovariwala, A., Hussey, D., Garcia, A., Young, T., & Praschak-Rieder, N. (2006). Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine. Neuropsychopharmacology, 31(8), 1809–1816.
  • O'Brien, E. M., Tipton, K. F., Meroni, M., & Dostert, P. (1994). Inhibition of monoamine oxidase by clorgyline analogues. Journal of Neural Transmission. Supplementum, 41, 295–305.
  • Cesura, A. M., Kettler, R., Imhof, R., & Da Prada, M. (1992). Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide. Psychopharmacology, 106 Suppl, S15-S16.
  • Sacher, J., Wilson, A. A., Houle, S., & Meyer, J. H. (2011). Monoamine oxidase A inhibitor occupancy during treatment of major depressive episodes with moclobemide or St. John's wort: an [11C]-harmine PET study.
  • Harmine. In: Wikipedia. Retrieved March 29, 2026, from [Link]

  • Olmos, G., Gabilondo, A. M., & García-Sevilla, J. A. (1995). Chronic treatment with the monoamine oxidase inhibitors clorgyline and pargyline down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain. British Journal of Pharmacology, 114(7), 1393–1402.
  • De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B.
  • RCSB PDB. (2005). 2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. Retrieved from [Link]

  • Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2012). Computational studies on the structural variations of MAO-A and MAO-B inhibitors - An in silico docking approach.
  • Nair, N. P., Ahmed, S. K., & Kin, N. M. (1992). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide.
  • Herraiz, T., & Chaparro, C. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 13, 862947.
  • Ginovart, N., Meyer, J. H., Boovariwala, A., Hussey, D., Garcia, A., Seeman, P., & Houle, S. (2006). Positron emission tomography quantification of [11C]-harmine binding to monoamine oxidase-A in the human brain. Journal of Cerebral Blood Flow and Metabolism, 26(3), 330–344.
  • Silva, T., Reis, J., Teixeira, J., & Borges, F. (2020). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Medicinal Chemistry, 27(12), 1951–1983.
  • Harmala alkaloid. In: Wikipedia. Retrieved March 29, 2026, from [Link]

  • Al-Qahtani, A. A., Al-Otaibi, T. M., Al-Mutairi, S. K., Al-Shammari, M. A., & Al-Yahya, M. A. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library.
  • Son, S. Y., Ma, J., & Lee, K. (2018). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of the Korean Society for Applied Biological Chemistry, 61(1), 105-112.
  • Kalir, A., & Youdim, M. B. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. British Journal of Pharmacology, 75(3), 505–513.
  • Wu, J. B., Lin, Y. T., & Chen, Y. C. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules (Basel, Switzerland), 19(11), 18620–18635.

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of novel chemical entities with high fidelity is a cornerstone of modern drug discovery and materials science. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel chemical entities with high fidelity is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth analysis of the factors influencing the reproducibility of the synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, a potential building block for pharmaceutical development. As no standardized protocol for this specific molecule is widely documented, this text establishes a robust, proposed synthetic pathway via the N-acylation of 3-(2-phenoxyethoxy)aniline. We will dissect the critical parameters—choice of acylating agent, solvent, base, and reaction conditions—providing a comparative framework supported by established principles of organic chemistry. Detailed experimental protocols, troubleshooting advice, and characterization methodologies are presented to empower researchers to achieve consistent and reliable outcomes across different laboratory settings.

Introduction: The Need for Synthetic Reproducibility

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide possesses a scaffold amenable to further chemical elaboration, making it a molecule of interest for constructing more complex pharmaceutical intermediates. The bromoacetamide moiety is a versatile functional group, acting as an effective alkylating agent for various nucleophiles. However, the true value of any novel compound in a research or development pipeline is contingent on the ability to synthesize it reliably and reproducibly.[1][2] Inconsistent yields, variable purity profiles, and unexpected side reactions can derail research timelines and lead to erroneous biological data.

This guide addresses the critical challenge of reproducibility head-on. By systematically evaluating the variables in the N-acylation of the precursor, 3-(2-phenoxyethoxy)aniline, we aim to provide a comprehensive playbook for its successful and repeatable synthesis.

Proposed Synthetic Pathway: N-Acylation

The most direct and logical approach to synthesizing the target molecule is the N-acylation of 3-(2-phenoxyethoxy)aniline with a suitable bromoacetylating agent. This reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the acylating agent.

G cluster_reactants Reactants cluster_product Product Aniline 3-(2-phenoxyethoxy)aniline Reaction N-Acylation Reaction Aniline->Reaction Nucleophilic Attack AcylatingAgent Bromoacetylating Agent (e.g., Bromoacetyl Bromide) AcylatingAgent->Reaction Electrophile Target 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Reaction->Target Base Base (e.g., Pyridine, K2CO3) Base->Reaction Acid Scavenger

Caption: Proposed synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.

Comparative Analysis of Key Reaction Parameters

The success and reproducibility of the N-acylation are not guaranteed and depend heavily on the careful selection of reagents and conditions.[3] Below, we compare the critical variables that must be controlled for a robust synthesis.

Choice of Bromoacetylating Agent

The electrophilicity of the acylating agent is a primary driver of the reaction rate and can influence the side-product profile.

Acylating AgentStructureReactivityAdvantagesDisadvantages & Reproducibility Impact
Bromoacetyl Bromide Br-CH₂-CO-BrVery High- Fast reaction times.[4]- Highly corrosive and moisture-sensitive. - Can lead to over-acylation or side reactions if addition is not controlled. - Inconsistent quality of the reagent can introduce impurities.
Bromoacetic Anhydride (Br-CH₂-CO)₂OHigh- Generally less corrosive than the acid bromide. - Easier to handle.- Less commercially available than bromoacetyl bromide. - Can still be aggressive, requiring controlled conditions.
Bromoacetic Acid Br-CH₂-COOHLow- Stable and inexpensive.- Requires a coupling agent (e.g., DCC, EDC), adding complexity and potential for side reactions (e.g., urea byproducts). - Multi-component system increases sources of variability.[5]

Recommendation: For initial trials aiming for high conversion, bromoacetyl bromide is a strong candidate, provided it is of high purity and handled under anhydrous conditions. Its high reactivity can often be tamed by slow, controlled addition at low temperatures (e.g., 0 °C).

The Role of the Base

N-acylation of anilines with acyl halides or anhydrides generates one equivalent of acid (HBr or bromoacetic acid), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A base is therefore essential to scavenge this acid.[6]

Base TypeExamplesMechanismAdvantagesReproducibility Considerations
Tertiary Amines Pyridine, Triethylamine (TEA), DIPEAActs as an acid scavenger. Pyridine can also act as a nucleophilic catalyst.- Soluble in common organic solvents. - Easy to remove during workup if volatile.- Purity is critical; residual water can hydrolyze the acylating agent. - Can be difficult to remove completely if high-boiling (e.g., DIPEA). - Potential for forming colored impurities.
Inorganic Carbonates K₂CO₃, NaHCO₃, Cs₂CO₃Heterogeneous base that neutralizes acid at the solid-liquid interface.- Inexpensive and easy to remove by filtration. - Generally does not cause complex side reactions.- Reaction rates can be slower and less reproducible due to mass transfer limitations. - Requires efficient stirring. - Can be ineffective in non-polar solvents.
Aqueous Base Schotten-Baumann conditions (e.g., aq. NaHCO₃)Reaction is performed in a biphasic system where the base is in the aqueous layer.- Excellent for scavenging acid. - Simple workup.- Risk of hydrolyzing the acylating agent, reducing yield. - Requires vigorous stirring to ensure reaction at the interface.[4]

Recommendation: For a reproducible and clean reaction, a non-nucleophilic tertiary amine like triethylamine (TEA) in an aprotic solvent is a reliable starting point. Using a slight excess (1.1-1.2 equivalents) ensures complete acid scavenging.

Impact of the Solvent

The solvent not only dissolves the reactants but also influences reaction rates and pathways.

Solvent ClassExamplesPropertiesImpact on Reproducibility
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)- Solubilizes both the aniline and the acylating agent. - Does not interfere with the reaction.- Highly Recommended. These solvents generally provide a good balance of solubility and inertness, leading to predictable and reproducible outcomes.[7] DCM and THF are excellent first choices.
Aprotic Non-Polar Toluene, Hexane- Poor solubility for the aniline salt byproduct.- Can lead to precipitation of intermediates, causing heterogeneous reaction conditions and poor reproducibility. Generally not recommended.
Protic Ethanol, Water- Can react with the acylating agent (solvolysis).- To be avoided. The nucleophilic nature of these solvents will compete with the aniline, leading to low yields and a complex mixture of byproducts.[8]

Recommendation: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are the preferred solvents for this acylation, offering good solubility for the reactants and intermediates, and are unlikely to participate in side reactions.

Baseline Experimental Protocol

This protocol provides a starting point for the synthesis. Researchers should consider this a baseline, with optimization potentially required.

Materials:

  • 3-(2-phenoxyethoxy)aniline (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(2-phenoxyethoxy)aniline (1.0 eq) and dissolve it in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Add bromoacetyl bromide (1.1 eq) dropwise to the cold solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel to obtain the pure 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide.[9]

Assessing Reproducibility: Characterization and Purity Analysis

Confirming the identity and purity of the final product is paramount for validating the reproducibility of a synthesis.

Analytical MethodPurposeExpected Observations for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide
¹H NMR Structural confirmation and purity assessment.- A singlet for the -CH₂Br protons (approx. 4.0 ppm). - A broad singlet for the amide N-H proton. - Aromatic protons from both phenyl rings. - Multiplets for the -OCH₂CH₂O- linker.
¹³C NMR Confirms the carbon skeleton.- A signal for the -CH₂Br carbon (approx. 29-30 ppm). - A signal for the amide carbonyl carbon (approx. 164-167 ppm). - Signals for aromatic and ether carbons.
Mass Spectrometry (MS) Determines the molecular weight and isotopic pattern.- Molecular ion peak [M]+ and/or [M+H]+. - Characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[10]
Infrared (IR) Spectroscopy Identifies key functional groups.- N-H stretching (approx. 3300 cm⁻¹). - Amide C=O stretching (approx. 1670 cm⁻¹).
HPLC Quantifies purity and identifies impurities.- A single major peak for the desired product. - Allows for quantification of purity (>95% is a common target).
Melting Point A sharp melting point indicates high purity.A narrow melting range is expected for a pure, crystalline solid.

Troubleshooting Common Reproducibility Issues

Even with a robust protocol, variations can occur. Understanding potential pitfalls is key to troubleshooting.

G cluster_reactants Starting Materials cluster_side_products Potential Side Products Aniline 3-(2-phenoxyethoxy)aniline DesiredProduct Desired Product: 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Aniline->DesiredProduct Desired N-Acylation Diacylation Diacylated Product (on N and ring) Aniline->Diacylation Over-acylation (excess reagent, high temp) Unreacted Unreacted Aniline (due to protonation or deactivation) Aniline->Unreacted Incomplete Reaction AcylatingAgent Bromoacetyl Bromide AcylatingAgent->DesiredProduct AcylatingAgent->Diacylation Hydrolysis Bromoacetic Acid (from hydrolysis of acylating agent) AcylatingAgent->Hydrolysis Reaction with H₂O (impure reagents/solvents)

Caption: Common side reactions affecting reproducibility.

  • Low Yield: Often caused by hydrolysis of the acylating agent due to wet solvents or reagents, or incomplete reaction due to insufficient base. Ensure all materials are anhydrous and consider increasing reaction time or temperature moderately.[11]

  • Formation of Dark-Colored Impurities: Anilines are prone to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.[12]

  • Presence of Unreacted Aniline: Indicates that the aniline was protonated and deactivated. Ensure at least a stoichiometric amount of base is used. The electronic nature of the aniline can also affect its nucleophilicity.[8]

  • Diacylation: While less common for anilines, it can occur with highly reactive acylating agents or forcing conditions. Slow, controlled addition of the acylating agent is crucial.[11]

Conclusion and Best-Practice Recommendations

Achieving high reproducibility in the synthesis of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is an attainable goal through the careful control of key experimental variables. While no single protocol is universally perfect, this guide provides a logical framework for developing a robust and reliable synthetic procedure.

For maximum reproducibility across labs, we recommend:

  • High-Purity Reagents: Use anhydrous solvents and high-purity 3-(2-phenoxyethoxy)aniline, bromoacetyl bromide, and triethylamine.

  • Controlled Conditions: Perform the reaction under an inert atmosphere, with controlled, dropwise addition of the acylating agent at 0 °C.

  • Consistent Monitoring: Utilize TLC or LC-MS to monitor the reaction to completion, ensuring consistent reaction times are not just assumed but confirmed.

  • Thorough Characterization: Employ a full suite of analytical techniques (NMR, MS, HPLC) to confirm the structure and rigorously quantify the purity of the final product.

By adhering to these principles, researchers can minimize variability and ensure a consistent supply of this valuable chemical intermediate for their research and development endeavors.

References

  • BenchChem. (2025). Effect of base and solvent on N-allylation of anilines.
  • Mullin, J. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry.
  • BenchChem. (2026). 2-Bromoacetamide synthesis and purification methods.
  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Singh, P., et al. (2016). A base-mediated protocol has been established for the N-acetylation of anilines/amines at room temperature.
  • Torvisco, A., et al. (2023). Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride.
  • Lee, J., et al. (2017). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PLoS ONE, 12(6), e0179378.
  • Heravi, M. M., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry, 9(4), 2355-2360.
  • Yadav, V. K., et al. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • BenchChem. (2025). Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride.
  • Hranjec, M., et al. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 11(12), 947-955.
  • Kormos, A., et al. (2020).
  • National Academies of Sciences, Engineering, and Medicine. (2019). Improving Reproducibility and Replicability in Science.
  • Glorius, F., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
  • Ghorbani-Vaghei, R., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Trade Science Inc.
  • Lange, J. J., et al. (2022). 2-Bromoacetamide.
  • Cheprakov, A. V., et al. (2021).
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  • Diness, F., et al. (2016).
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  • ChemicalBook. (n.d.). 2-BROMOACETAMIDE(683-57-8) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 3-(2-phenoxyethoxy)aniline.
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  • Chemistry LibreTexts. (2021).
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  • Gredičak, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Arhiv za higijenu rada i toksikologiju, 68(1), 58-62.
  • ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ANILINE synthesis.
  • Lipshutz, B. H., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Organic & Biomolecular Chemistry, 14(23), 5520-5524.
  • Ghashang, M., et al. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports, 14(1), 7123.
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Validation

Structural Activity Relationship (SAR) Comparison Guide: 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Analogs as Cysteine-Directed Covalent Probes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Targeted Covalent Inhibitor (TCI) Design, Cysteine Profiling, and Kinetic Evaluation Executive Summary The development of target...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Targeted Covalent Inhibitor (TCI) Design, Cysteine Profiling, and Kinetic Evaluation

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between target affinity (non-covalent recognition) and warhead electrophilicity (covalent bond formation). 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide serves as a highly effective prototypical α -bromoacetamide probe designed to target reactive cysteine residues within enzyme active sites, such as those found in cysteine proteases and deubiquitinases[1].

This technical guide provides a comprehensive Structural Activity Relationship (SAR) analysis of this lead compound against a panel of rationally designed analogs. By systematically altering the electrophilic warhead, the ether linker length, and the substitution topology, we elucidate the causality behind binding affinity ( KI​ ) and inactivation rate ( kinact​ ) shifts.

Mechanistic Rationale & Target Engagement

Unlike reversible inhibitors, α -bromoacetamides operate via a two-step kinetic mechanism. First, the 3-(2-phenoxyethoxy)phenyl scaffold drives the initial non-covalent binding event, orienting the molecule within the target's hydrophobic S1/S2 subpockets. Second, the α -bromoacetamide warhead undergoes an irreversible SN​2 nucleophilic substitution by the catalytic cysteine thiolate, displacing the bromide ion and forming a stable thioether adduct[2].

The intrinsic reactivity of the bromoacetamide group makes it an exceptional chemical probe for mapping cysteine reactivity, though its electrophilicity must be strictly governed by the non-covalent recognition elements to prevent off-target toxicity[1].

Pathway E Target Protein (Cys-SH) EI Reversible Complex (E·I) E->EI + I (K_I) I Inhibitor (R-Br) I->EI EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (S_N2) Inactive Functional Inhibition EI_cov->Inactive MS Validation

Kinetic pathway of targeted covalent inhibition via α-bromoacetamide alkylation.

SAR Comparison: Quantitative Data & Causality

To understand the structural requirements for optimal target engagement, we compared the lead compound against four specific analogs modifying the warhead, linker, and regiochemistry.

Table 1: Kinetic and Mass Spectrometry Profiling of Analogs
CompoundStructural Modification KI​ ( μ M) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Intact MS Labeling (%)
1 (Lead) 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide4.212.52,976>95%
2 Warhead: 2-Chloroacetamide4.50.817732%
3 Warhead: Acrylamide5.1<0.1<20<5%
4 Linker: 3-phenoxypropoxy28.48.228865%
5 Topology: para-substitution>100N/AN/A<5%

Note: Data represents evaluation against a model recombinant cysteine protease. MS Labeling assessed at 2 hours, 10x inhibitor excess.

Causality & Structural Insights
  • Warhead Tuning (Compound 1 vs. 2 & 3): The transition from a bromide (Lead) to a chloride leaving group (Analog 2) drastically reduces the inactivation rate ( kinact​ ) by ~15-fold. While the non-covalent affinity ( KI​ ) remains identical, chloride is a poorer leaving group in SN​2 reactions, bottlenecking the covalent step[1]. Analog 3 (acrylamide) shows near-zero reactivity; Michael acceptors require specific geometric alignment and hydrogen-bonding activation (e.g., an oxyanion hole) which is not accommodated by this specific binding trajectory.

  • Linker Extension (Compound 1 vs. 4): Extending the ether linker by a single methylene unit (Analog 4) increases the KI​ from 4.2 μ M to 28.4 μ M. This causality is driven by steric clash within the hydrophobic channel, forcing the molecule into a higher-energy conformation to achieve covalent bond distance.

  • Regiochemical Topology (Compound 1 vs. 5): Shifting the phenoxyethoxy substituent from the meta to the para position (Analog 5) completely abolishes activity. The meta-substitution provides the exact vectorial trajectory required to project the α -bromoacetamide into the catalytic cysteine's microenvironment. The para-isomer directs the warhead out into the solvent channel, preventing alkylation.

SAR_Logic Lead Lead Compound Optimal k_inact/K_I Warhead Warhead Modification Lead->Warhead Linker Linker / Topology Lead->Linker Chloro Chloroacetamide Reduced k_inact Warhead->Chloro Acryl Acrylamide Loss of Alkylation Warhead->Acryl Extend Propoxy Linker Increased K_I (Clash) Linker->Extend Para Para-Substitution Loss of Vector Linker->Para

SAR logic tree demonstrating the effects of structural modifications on covalent inhibition.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to differentiate between reversible affinity and irreversible covalent modification.

Protocol A: Time-Dependent Kinetic Assay (FRET-Based)

This protocol determines the pseudo-first-order kinetic parameters ( KI​ and kinact​ ) of the covalent inhibitors.

Step-by-Step Workflow:

  • Preparation: Dilute the recombinant target protein to 10 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP). Crucial: Avoid DTT or β -mercaptoethanol, as they will directly react with the bromoacetamide warhead.

  • Inhibitor Titration: Prepare an 8-point dilution series of the inhibitor (ranging from 0.1 μ M to 50 μ M).

  • Continuous Readout: Add the fluorogenic substrate (e.g., 10 μ M) and the inhibitor simultaneously to the enzyme in a 384-well plate. Immediately monitor fluorescence (Ex/Em) continuously for 120 minutes.

  • Self-Validation Control: Include a well with a known reversible competitive inhibitor. The reversible inhibitor will show linear steady-state kinetics, whereas the covalent bromoacetamides will display exponential decay of enzyme velocity over time.

  • Data Analysis: Fit the progress curves to the integrated rate equation to extract kobs​ for each concentration. Plot kobs​ vs. [Inhibitor] and fit to a hyperbolic equation: kobs​=KI​+[I]kinact​[I]​ to derive the final parameters.

Protocol B: Intact Protein Mass Spectrometry (LC-TOF-MS)

Mass spectrometry is the gold standard for confirming the covalent mechanism of action, directly observing the 1:1 stoichiometry of the protein-inhibitor adduct[3].

Step-by-Step Workflow:

  • Incubation: Incubate 2 μ M of the target protein with 20 μ M of the inhibitor (10-fold excess) at 25°C for 2 hours.

  • Quenching & Desalting: Quench the reaction by adding 1% Formic Acid. Desalt the sample rapidly using a C4 ZipTip or an inline rapid-desalting LC column to remove unbound inhibitor and buffer salts.

  • MS Acquisition: Inject the sample into a Time-of-Flight (TOF) mass spectrometer coupled to a UPLC system. Run a fast gradient (5-95% Acetonitrile over 5 minutes).

  • Deconvolution: Use maximum entropy deconvolution software to transform the raw m/z charge envelope into intact mass.

  • Validation: Calculate the mass shift. For 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide, the expected mass shift is the molecular weight of the compound minus the mass of hydrogen bromide (HBr, ~80.9 Da), confirming the SN​2 displacement mechanism[2].

References

  • Title: On the origins of SARS-CoV-2 main protease inhibitors Source: European Journal of Medicinal Chemistry / PMC URL: [Link]

  • Title: Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C Source: ACS Medicinal Chemistry Letters URL: [Link]

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Safety & Regulatory Compliance

Safety

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of reactive intermediates. When working with 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide , operational sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of reactive intermediates. When working with 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide , operational safety cannot be an afterthought—it must be engineered directly into your experimental design.

This guide provides a comprehensive, self-validating operational framework for the safe handling, chemical quenching, and regulatory disposal of this specific halogenated compound.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the chemical causality of the hazard. 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide features an α -bromoamide warhead. The electron-withdrawing nature of the adjacent carbonyl group makes the α -carbon highly electrophilic, priming it for rapid SN​2 nucleophilic substitution.

In a biological context, this compound acts as a potent alkylating agent that irreversibly binds to critical nucleophiles (such as cysteine thiols in proteins), rendering it highly toxic and capable of causing severe skin burns[1]. Furthermore, because the molecule contains a covalently bound bromine atom, it must be managed strictly as a halogenated waste stream[2]. that halogenated compounds be segregated from general organic waste, as their improper incineration can release corrosive hydrogen bromide (HBr) gas and highly toxic polyhalogenated dioxins[3],[4].

Quantitative Data & Regulatory Classification

The following table summarizes the critical physicochemical and regulatory parameters that dictate our disposal workflow.

ParameterClassification / DataOperational Causality
Hazard Classification Category 1B (Skin Corrosion), Category 3 (Acute Toxicity)[1]Dictates the mandatory use of heavy-duty nitrile gloves, face shields, and operational chemical fume hoods.
UN Number UN2923 (Corrosive solid, toxic, n.o.s.)[1]Required for accurate EHS manifesting and compliant off-site transport.
RCRA Waste Type Characteristic / Halogenated Waste[3]Governs accumulation limits and dictates strict segregation from non-halogenated solvents[2].
Target Quench pH 6.0 – 8.0[1]Ensures the cessation of acid-generating side reactions prior to sealing the waste container[1].

Operational Disposal Workflow

The logical progression of waste from generation to final EHS transfer is visualized below. Segregation at the point of generation is the most critical step in preventing hazardous cross-reactions.

DisposalWorkflow Start Waste Generation 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Assess Phase Assessment (Solid vs. Liquid) Start->Assess Solid Solid Waste (Contaminated Labware) Assess->Solid Liquid Liquid Waste (Reaction Mixtures) Assess->Liquid Halogenated Halogenated Waste Accumulation (SAA) Solid->Halogenated Quench Electrophile Quenching (Thiosulfate / Bicarbonate) Liquid->Quench Aqueous/Reactive Liquid->Halogenated Organic Solvents Quench->Halogenated pH 6-8 Verified EHS RCRA-Compliant Incineration Halogenated->EHS EHS Transfer

Figure 1: Segregation, quenching, and RCRA-compliant disposal workflow for halogenated waste.

Self-Validating Experimental Methodologies

A robust safety protocol is inherently self-validating. The methodologies below incorporate internal checks to ensure the hazard has been neutralized before the waste is packaged.

Protocol A: Chemical Quenching of Reactive Liquid Waste

Causality: Disposing of active α -bromoacetamides directly into bulk waste containers risks dangerous cross-reactions with other nucleophilic wastes (e.g., amines). Quenching neutralizes the electrophilic warhead, creating a self-validating safety buffer.

  • Preparation: Inside a functioning chemical fume hood, prepare a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) or a 1.0 M Sodium Thiosulfate ( Na2​S2​O3​ ) solution[1]. Expert Insight: Thiosulfate is preferred for alkylating agents as it acts as a soft nucleophile, rapidly displacing the bromide ion to form a stable, non-toxic Bunte salt.

  • Controlled Addition: Slowly, and in small portions, add the liquid 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide waste to the quenching solution while stirring continuously[1]. Be highly cautious of potential off-gassing ( CO2​ generation)[1].

  • Self-Validation (pH Verification): After the addition is complete and bubbling has subsided, test the pH of the solution using calibrated pH paper or a meter. The target pH must stabilize between 6.0 and 8.0[1]. Validation Check: A stable pH indicates that the acid-generating alkylation of the quenching agent is complete. If the solution remains acidic, add additional bicarbonate until the target is reached[1].

  • Final Transfer: Once neutralized, the solution is still considered hazardous. Transfer it to a designated, clearly labeled "Halogenated Liquid Waste" container[1],[2].

Protocol B: In-Lab Segregation and RCRA Accumulation

Causality: Proper segregation prevents the formation of incompatible mixtures and ensures compliance with federal accumulation limits, reducing both disposal costs and laboratory liability[2],[5].

  • Segregation: Segregate all waste—including unreacted solid material, contaminated pipette tips, and vials—into designated halogenated waste containers[1]. Never mix this stream with non-halogenated solvents or heavy metal wastes[2].

  • Labeling: Immediately affix a Hazardous Waste Tag to the container as soon as the first drop of waste is added[2]. Ensure all chemical constituents and their approximate percentages are clearly listed.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. According to , SAAs must be under the control of the operator and feature secondary containment to capture potential leaks[2],[5].

  • Final Disposal: Do not, under any circumstances, pour bromoacetamide waste down the drain[1],[6]. Coordinate with your institution's Environmental Health and Safety (EHS) department for final pickup and transfer to a permitted hazardous waste combustor[1],[4].

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA.gov. URL:[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Temple.edu. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

Operational Safety and Handling Guide: 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide As a Senior Application Scientist, I recognize that the successful application of complex chemical probes relies entirely on mastering...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

As a Senior Application Scientist, I recognize that the successful application of complex chemical probes relies entirely on mastering their reactivity. 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is a specialized reagent frequently utilized in drug development as a covalent modifier or PROTAC linker precursor. To handle it safely and effectively, we must first understand the causality behind its hazards.

Mechanistic Context & Hazard Causality

The core functional group of this compound is an α -bromoacetamide moiety . The utility of this compound is intrinsically linked to its primary hazard: it is a potent electrophile.

The α -carbon is highly activated by the adjacent electron-withdrawing carbonyl group, making it highly susceptible to nucleophilic substitution ( SN​2 ) reactions. In a biological context, this means the compound will indiscriminately alkylate nucleophilic residues—such as cysteines and lysines—on human skin, mucosal membranes, and respiratory proteins. This indiscriminate covalent binding is the direct cause of the severe skin burns, eye damage, and potential respiratory sensitization associated with reactive alkylating agents 1[1].

Quantitative Hazard Profile

To effectively manage risk, we must quantify it. Based on standardized safety data for the bromoacetamide pharmacophore 2[2], the following table summarizes the quantitative hazards and regulatory classifications.

Hazard ClassGHS CategorySignal WordPrimary Causality & Physiological Impact
Acute Oral Toxicity Category 3Danger Toxic if swallowed ( LD50​ proxy < 300 mg/kg); causes severe gastrointestinal tissue alkylation.
Skin Corrosion/Irritation Category 1BDanger Causes severe skin burns; rapid covalent binding to epidermal keratinocytes.
Serious Eye Damage Category 1Danger Corrosive to ocular tissue; potential for irreversible corneal opacity and blindness.
Specific Target Organ (Single) Category 3Warning Respiratory tract irritation; inhalation of reactive dust aerosolizes the electrophile into the lungs.
Personal Protective Equipment (PPE) Matrix

Selecting PPE for dangerously reactive chemicals requires moving beyond standard compliance to a mechanistic defense strategy 3[3].

  • Hand Protection (Double-Gloving): Wear inner 4-mil disposable nitrile gloves and outer 15-mil heavy-duty nitrile gloves 4[4]. Causality: Bromoacetamides can permeate thin latex or low-density polymers. Double-gloving provides a critical time buffer; if the outer glove is contaminated, it can be immediately doffed without exposing the skin.

  • Eye & Face Protection: Polycarbonate safety goggles tightly fitted to the face, supplemented by a full face shield 5[5]. Causality: Micro-splashes or dust generation during transfer can bypass standard safety glasses. The face shield provides a secondary barrier against vigorous reactive splattering.

  • Body Protection: A fully buttoned, flame-resistant (e.g., Nomex) lab coat6[6]. Causality: Synthetic materials can melt into the skin during an exothermic runaway reaction. Nomex provides thermal and chemical resistance.

  • Respiratory Protection: All work must be conducted in a certified fume hood. If weighing outside a hood is absolutely unavoidable, a NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a P100 dust/mist filter is mandatory 7[7].

Mechanistic Pathway & Quenching Visualization

G A Electrophilic Bromoacetamide B Accidental Exposure (Skin/Proteins) A->B Unprotected D Controlled Quenching (Sodium Thiosulfate) A->D SOP Protocol C Covalent Alkylation (Tissue Damage) B->C E Inert Thioether (Safe Disposal) D->E

Mechanistic pathway of bromoacetamide toxicity and controlled chemical quenching.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, this protocol minimizes the handling of the dry, reactive powder.

  • Environmental Isolation: Ensure the chemical fume hood has an inward face velocity of at least 100 fpm. Clear the hood of all incompatible materials (strong bases, oxidizing agents).

  • Static Elimination: Bromoacetamide powders can hold static charges, leading to dangerous aerosolization when opening the vial. Pass an anti-static bar or zero-stat gun over the sealed vial and the weighing spatula before opening.

  • Closed-System Dissolution (The "In-Vial" Method): Instead of transferring dry powder to a weigh boat, tare the original chemical vial. Add your anhydrous reaction solvent (e.g., DMF or DMSO) directly to the vial to create a concentrated stock solution.

  • Liquid Transfer: Use a positive-displacement pipette or a glass syringe to transfer the required volume of the stock solution to the main reaction vessel. Causality: Liquid transfer eliminates the risk of airborne reactive dust and ensures precise stoichiometric control.

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. This prevents unwanted oxidation and limits atmospheric moisture, which could slowly hydrolyze the bromoacetamide.

Decontamination and Disposal Plan

Never dispose of unquenched reactive alkylating agents in standard waste streams. They must be chemically deactivated first.

  • Quenching Reagent Preparation: Prepare a 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) aqueous solution. Causality: The thiosulfate ion is a highly potent, inexpensive, and odorless nucleophile that rapidly outcompetes biological targets for the α -bromo carbon, forming a stable, non-toxic Bunte salt (thioether).

  • Step-by-Step Quenching Protocol:

    • Segregation: Isolate all glassware, spatulas, and empty vials that contacted the bromoacetamide.

    • Flooding: Submerge the contaminated items in the 10% Sodium Thiosulfate solution. For liquid reaction waste, add an equal volume of the quenching solution.

    • Kinetic Completion: Stir or agitate the mixture and allow a minimum contact time of 60 minutes. Causality: SN​2 reactions require time to reach thermodynamic completion, especially in mixed aqueous/organic biphasic systems.

    • Verification & Disposal: Once the 60-minute window has elapsed, the electrophile is neutralized. The resulting mixture can be safely disposed of in the appropriately labeled halogenated or aqueous hazardous waste stream, according to institutional guidelines.

Emergency Response Protocols

In the event of an exposure, speed is critical.

  • Skin Contact: IMMEDIATELY remove all contaminated clothing. Do NOT attempt to chemically quench the chemical on the skin, as the resulting exothermic reaction will exacerbate tissue damage. Flush the affected area with copious amounts of water under a safety shower for at least 15 minutes7[7]. Seek immediate medical attention.

  • Eye Contact: Flush eyes with water or normal saline for 20 to 30 minutes, keeping the eyelids wide open. Remove contact lenses if present and easy to do 8[8]. Immediate ophthalmological intervention is required.

References

  • Fisher Scientific. "8 - SAFETY DATA SHEET: (November 05 2010) 2-Bromoacetamide."
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: (September 23 2010) N-Bromoacetamide."
  • MedChemExpress. "Safety Data Sheet - MedchemExpress.com: (March 10 2025)."
  • Chemicals.co.uk. "The Chemistry Blog - How to Safely Handle Reactive Chemicals."
  • University of Nevada, Reno. "Chapter 5: Highly Reactive Chemicals."
  • PubChem - NIH. "N-Bromoacetamide | C2H4BrNO | CID 4353."
  • Pace University. "LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) ASSESSMENT TOOL."
  • UPEI. "Standard Operating Procedures for Working with Dangerously Reactive Chemicals."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide
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2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide
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